Product packaging for Dithiophosphoric acid(Cat. No.:CAS No. 15834-33-0)

Dithiophosphoric acid

Cat. No.: B101149
CAS No.: 15834-33-0
M. Wt: 130.13 g/mol
InChI Key: NAGJZTKCGNOGPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dithiophosphoric acids are a versatile class of organophosphorus compounds with the general formula (RO)2PS2H, where R represents an alkyl group. These compounds are typically prepared by the reaction of phosphorus pentasulfide (P2S5) with alcohols, yielding products like the O,O-diethyl and O,O-dimethyl variants which are key precursors in industrial and research applications . A primary and well-established application is their use in the synthesis of organothiophosphate insecticides, such as Terbufos and Malathion . Furthermore, their metal salts, particularly zinc dialkyldithiophosphates, are critically important as antioxidant and anti-wear additives in lubricating oils . The antioxidant action of these derivatives functions through both peroxide-decomposing and radical-trapping mechanisms, effectively inhibiting substrate degradation . In modern research, dithiophosphoric acids have gained significant attention for their value in polymer science. Recent studies demonstrate their efficacy in the functionalization of challenging poly-enes like polyisoprene and polynorbornene via direct electrophilic addition to the polymer backbone . This modification imparts valuable bulk properties to the materials, including enhanced flame retardancy, due to the high heteroatom content of the dithiophosphate side chains . They also serve as versatile building blocks in organic synthesis, enabling asymmetric transformations such as the intramolecular hydroamination and hydroarylation of dienes and allenes when used as chiral Brønsted acid catalysts . The mechanism in these reactions is proposed to involve the addition of the acid catalyst to the unsaturated bond, forming a dithiophosphate intermediate which is subsequently displaced by a nucleophile . As a reagent, dithiophosphoric acid offers researchers a pathway to create dithiophosphate ligands for metal complexes and to develop novel materials with tailored properties. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula H3O2PS2 B101149 Dithiophosphoric acid CAS No. 15834-33-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15834-33-0

Molecular Formula

H3O2PS2

Molecular Weight

130.13 g/mol

IUPAC Name

dihydroxy-sulfanyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/H3O2PS2/c1-3(2,4)5/h(H3,1,2,4,5)

InChI Key

NAGJZTKCGNOGPW-UHFFFAOYSA-N

SMILES

OP(=S)(O)S

Canonical SMILES

[H+].[H+].[H+].[O-]P(=S)([O-])[S-]

Other CAS No.

15834-33-0

physical_description

Phosphorodithioic acid alcohol appears as a tan colored liquid with a sulfur-like odor. Insoluble in water and denser than water. Contact may irritate skin, eyes, and mucous membranes. May be toxic by ingestion.

Related CAS

19210-06-1 (zinc salt)

Synonyms

dithiophosphoric acid
phosphorodithioate
phosphorodithioic acid
phosphorodithioic acid, zinc salt
phosphorodithioic acid, zinc salt (2:1)
zinc dithiophosphate

Origin of Product

United States

Synthetic Methodologies for Dithiophosphoric Acid and Its Derivatives

Direct Synthesis of O,O-Dialkyl Dithiophosphoric Acids

The most common method for preparing O,O-dialkyl dithiophosphoric acids involves the direct reaction of phosphorus pentasulfide with alcohols. sciensage.infoscirp.org This reaction is foundational and has been the subject of extensive study and optimization.

Reaction of Phosphorus Pentasulfide with Alcohols

The synthesis of O,O-dialkyl dithiophosphoric acids is achieved by reacting phosphorus pentasulfide (P₂S₅) with four equivalents of an appropriate alcohol (ROH). sciensage.infodatapdf.com The general reaction is exothermic and also produces hydrogen sulfide (B99878) (H₂S) as a byproduct. sciensage.infodatapdf.com The reaction can be represented by the following chemical equation:

P₂S₅ + 4 ROH → 2 (RO)₂P(S)SH + H₂S sciensage.info

This process is typically carried out by suspending phosphorus pentasulfide in an inert solvent and gradually adding the alcohol while controlling the reaction temperature. datapdf.com Yields for this reaction are consistently reported in the range of 80-85%. datapdf.com Another approach involves heating a mixture of alcohols and then adding phosphorus pentasulfide. bch.ro The reaction progress can be monitored by observing the disappearance of the O-H stretching vibration from the alcohol in the IR spectrum of the product. bch.ro

Influence of Alcohol Structure (Primary, Secondary, Chain Length) on Product Characteristics

The structure of the alcohol used in the synthesis has a significant impact on the properties of the resulting dithiophosphoric acid. By varying the alcohol, the lipophilicity of the final product can be fine-tuned. sciensage.info For instance, the synthesis has been successfully carried out with a range of alcohols including ethyl, isopropyl, and isobutyl alcohols, as well as phenols like phenol (B47542) and p-cresol. azjm.orgresearchgate.net

The use of different alcohol structures, such as primary versus secondary alcohols, and varying the carbon chain length allows for control over properties like hydrolytic and thermal stability. sciensage.info For example, zinc dialkyldithiophosphates (ZDDPs) are often synthesized using a mixture of alcohols, such as 50-80% of a lower alcohol like isopropanol (B130326) or isobutanol and 20-50% of a higher alcohol like 2-ethylhexanol, to achieve desired performance characteristics. bch.ro Longer alkyl chains, such as C8, generally improve the thermal stability of the resulting derivatives due to increased hydrophobic interactions.

Optimization of Reaction Parameters (e.g., Stirring Rate, Pressure, Order of Addition, Purity of Reactants)

Optimizing reaction parameters is crucial for maximizing yield and purity. Key variables include temperature, reaction time, stoichiometric ratios, and the order of reactant addition.

Temperature: The reaction is exothermic, and temperature control is essential. bch.ro For reactions with ethanol, temperatures are typically controlled between 50–80°C. When using phenols in a toluene (B28343) solvent, the mixture is heated to 80-90°C before P₂S₅ is added, with the temperature later rising to the boiling point of toluene (~110°C). azjm.orgresearchgate.net

Order of Addition: A common and convenient method involves suspending phosphorus pentasulfide in an inert solvent and then gradually adding the alcohol. datapdf.com This helps to control the exothermic reaction.

Reaction Time: Typical reaction times range from 3 to 6 hours, depending on the specific reactants and conditions. bch.ro

Purity of Reactants: Using anhydrous conditions and solvents like toluene or hexane (B92381) helps to minimize side reactions such as hydrolysis.

The following table summarizes typical reaction parameters for the synthesis of O,O-dialkyl dithiophosphoric acids.

ParameterValue/ConditionSource
Stoichiometric Ratio (Alcohol:P₂S₅) 4:1 sciensage.infodatapdf.com
Temperature 50-100°C bch.ro
Reaction Time 3-6 hours bch.ro
Solvent Toluene, Hexane (optional, inert) datapdf.com
Order of Addition Alcohol added to P₂S₅ suspension datapdf.com
Accelerated Synthesis Techniques (e.g., Microwave Heating)

Microwave-assisted synthesis has emerged as a technique to significantly accelerate the production of dialkyl dithiophosphoric acids. researchgate.netresearchgate.net This method offers a more rapid alternative to conventional heating procedures. researchgate.netresearchgate.net Studies have been conducted on the synthesis of various dialkyl dithiophosphoric acids with carbon chain lengths from C4 to C9 under atmospheric pressure using a microwave oven. researchgate.netresearchgate.net The reactions are typically performed in an open Teflon vessel. researchgate.netresearchgate.net Microwave irradiation has also been successfully used to improve the yield in other reactions involving this compound catalysts, where conventional heating was less effective. nih.gov

One-Pot Synthesis Approaches

One-pot synthesis strategies offer a more efficient route to this compound derivatives by combining multiple reaction steps in a single vessel, thereby avoiding the isolation of intermediates. researchgate.net This is particularly advantageous as the intermediate this compound can be unstable.

Novel one-pot methods have been developed for synthesizing ammonium (B1175870) salts of O,O-dialkyl dithiophosphoric acids directly from white phosphorus, elemental sulfur, an alcohol or phenol, and an amine. researchgate.net This approach is characterized by the complete conversion of white phosphorus and avoids the release of hydrogen sulfide. researchgate.net Similarly, metal salts of this compound derivatives can be prepared in a one-step process by mixing an alcohol, a phosphorus sulfide, and a metal oxide or hydroxide (B78521), and subjecting the mixture to ultrasound. google.com

A typical one-pot protocol for producing dibutyl dithiophosphate (B1263838) involves the reaction of phosphorus pentasulfide with butanol in a solvent like toluene, followed by in-situ neutralization with a base such as potassium hydroxide to form the salt. smolecule.com This eliminates the need to isolate the intermediate dibutyl this compound. smolecule.com

Synthesis of this compound Derivatives

The acidic nature of the S-H group in dithiophosphoric acids allows for the straightforward synthesis of a wide range of derivatives.

The most common derivatives are metal salts, which are typically prepared by neutralizing the this compound with a metal oxide, hydroxide, or salt. sciensage.infogoogle.com For example, zinc dialkyldithiophosphates (ZDDPs) are synthesized by neutralizing the corresponding dialkylthis compound with zinc oxide. sciensage.infobch.ro Sodium salts can be prepared by reacting the acid with a sodium hydroxide solution. asoiu.edu.azresearchgate.net These salts often serve as stable synthons for further reactions. asoiu.edu.azresearchgate.net For instance, the sodium salt of diisopropyl this compound can be reacted with phenyl chloroacetate (B1199739) to yield the 4-phenoxycarbonyl methyl ester of diisopropyl this compound. asoiu.edu.azresearchgate.net

Ammonium salts are another important class of derivatives, formed by the reaction of the this compound with an amine. researchgate.nettandfonline.com Various amines, including enantiopure (S)-(-)-α-phenylethylamine, have been used to prepare chiral ammonium salts. tandfonline.com

Other derivatives can be synthesized through reactions with various reagents. Chlorination of O,O-dialkyl dithiophosphoric acids produces the corresponding O,O-dialkyl chlorothiophosphates. datapdf.com Derivatives containing germanium have been prepared by reacting the sodium or ammonium salt of an O,O-alkylene this compound with dichlorodimethylgermane or chlorotrimethylgermane. cdnsciencepub.com The synthesis of this compound derivatives can also be achieved through the nucleophilic opening of cyclic sultones or sulfates. tandfonline.com

The following table provides examples of synthesized this compound derivatives.

Derivative TypeReactantsProduct ExampleSource
Zinc Salt Dialkylthis compound, Zinc OxideZinc dialkyldithiophosphate (ZDDP) sciensage.infobch.ro
Sodium Salt This compound, Sodium HydroxideSodium diisopropyl dithiophosphate asoiu.edu.azresearchgate.net
Ammonium Salt This compound, Amine(S)-(-)-α-phenylethylammonium O,O-bis(2-isopropyl-5-methylphen-1-yl) dithiophosphate tandfonline.com
Ester Sodium diisopropyl dithiophosphate, Phenyl chloroacetate4-phenoxycarbonyl methyl ester of diisopropyl this compound asoiu.edu.azresearchgate.net
Germanium Derivative Ammonium salt of O,O-alkylene this compound, DichlorodimethylgermaneDimethylbis(O,O-2,3-dimethylbutylene dithiophosphato)germane cdnsciencepub.com
Chloro- derivative O,O-dialkyl this compound, ChlorineO,O-dialkyl chlorothiophosphate datapdf.com

Formation of Salts via Neutralization

The neutralization of dialkyldithiophosphoric acids is a common and crucial step in the synthesis of many dithiophosphate derivatives. This process involves the reaction of the acidic this compound with a base to form a salt, which can then be used in various applications or as an intermediate for further chemical transformations.

Metal Salts (e.g., Zinc Dialkyldithiophosphates (ZDDP), Sodium Dithiophosphates)

Metal salts of this compound are widely synthesized and utilized, with Zinc Dialkyldithiophosphates (ZDDP) being the most prominent example due to their extensive use as anti-wear additives in lubricants. sciensage.infomdpi.com The general synthesis of metal dialkyldithiophosphates involves a two-step process. sciensage.infobobistheoilguy.com

The first step is the reaction of phosphorus pentasulfide (P₂S₅) with one or more alcohols (ROH) to produce the corresponding dialkylthis compound ((RO)₂PS₂H). sciensage.infobobistheoilguy.comwikipedia.org A wide variety of alcohols, including primary, secondary, branched, or linear C3-C10 alcohols, can be used, which allows for the fine-tuning of the final product's properties, such as its solubility in nonpolar solvents. bobistheoilguy.comwikipedia.org The reaction can be represented by the following general equation:

P₂S₅ + 4 ROH → 2 (RO)₂PS₂H + H₂S sciensage.infowikipedia.org

In the second step, the newly formed dialkylthis compound is neutralized with a metal oxide, hydroxide, or salt. mdpi.combobistheoilguy.comgoogle.com For the synthesis of ZDDP, zinc oxide (ZnO) is commonly used. sciensage.infobobistheoilguy.comwikipedia.org The neutralization reaction is as follows:

2 (RO)₂PS₂H + ZnO → Zn[(S₂P(OR)₂)₂]₂ + H₂O bobistheoilguy.comwikipedia.org

The ratio of zinc oxide to the dialkylthis compound can be varied to produce acidic, neutral, or basic ZDDPs, each possessing different reactivity. mdpi.com The synthesis of other metal dithiophosphates, such as those containing nickel, cobalt, chromium, or copper, can be achieved by reacting the this compound with the corresponding inorganic metal salts. researchgate.net

Sodium dithiophosphates can be prepared by neutralizing the this compound with a sodium hydroxide (NaOH) solution. google.comgoogle.com For instance, a toluene solution of the acid can be neutralized with an aqueous NaOH solution to yield an aqueous solution of the sodium salt. google.com Another method involves the hydrolysis of phosphorus pentasulfide with sodium hydroxide. wikipedia.org

ReactantsProductMetalReference
Dialkylthis compound, Zinc oxideZinc Dialkyldithiophosphate (ZDDP)Zinc sciensage.infobobistheoilguy.comwikipedia.org
Dialkylthis compound, Sodium hydroxideSodium DithiophosphateSodium google.comgoogle.com
This compound, Inorganic metal saltsMetal DithiophosphatesNickel, Cobalt, Chromium, Copper researchgate.net
Ammonium and Amine Salts

Ammonium and amine salts of this compound are another important class of derivatives, often synthesized for their potential biological activity or as intermediates for further reactions. tandfonline.comgoogle.com The synthesis of these salts is typically achieved by reacting the this compound with ammonia (B1221849) or a suitable amine. tandfonline.comontosight.aiwikipedia.org

For example, O,O-bis(2-iso-propyl-5-methylphen-1-yl) this compound can be transformed into its corresponding ammonium salt by treatment with ammonia. tandfonline.comtandfonline.com Similarly, reacting this acid with amines, such as (S)-(-)-α-phenylethylamine or racemic α-phenylethylamine, yields the corresponding amine salts. tandfonline.comtandfonline.com The general reaction can be represented as:

(RO)₂PS₂H + R'NH₂ → [(RO)₂PS₂]⁻[R'NH₃]⁺

One-pot synthesis methods have also been developed for the preparation of ammonium salts of O,O-dialkyl dithiophosphoric acids directly from elemental phosphorus, elemental sulfur, alcohols, and amines. researchgate.netnih.gov These methods are advantageous as they can proceed with complete conversion of the starting materials and without the release of hydrogen sulfide. nih.gov The neutralization of dithiophosphoric acids with amines can be carried out by simply mixing the reactants at ambient temperatures. google.com

This compoundBaseProductReference
O,O-bis(2-iso-propyl-5-methylphen-1-yl) this compoundAmmoniaAmmonium O,O-bis(2-iso-propyl-5-methylphen-1-yl) dithiophosphate tandfonline.comtandfonline.com
O,O-bis(2-iso-propyl-5-methylphen-1-yl) this compound(S)-(-)-α-phenylethylamine(S)-(-)-α-phenylethylammonium O,O-bis(2-iso-propyl-5-methylphen-1-yl) dithiophosphate tandfonline.comtandfonline.com
O,O-dialkyl this compoundAmineAmine salt of this compound google.com
Elemental phosphorus, sulfur, alcoholAmineAmmonium salt of O,O-dialkyl this compound researchgate.netnih.gov

Esterification and Transesterification Reactions

Esterification and transesterification reactions provide pathways to synthesize a variety of this compound esters, which have applications as intermediates in the production of insecticides and as lubricant additives. google.com

Preparation of O,O-Dialkyl this compound Esters

The synthesis of O,O-dialkyl this compound esters can be achieved through several routes. A common method involves the reaction of an O,O-dialkyl this compound with an organic chloride in the presence of a catalyst. google.com For example, O,O-dimethyl this compound can be reacted with o(p'-chlorobenzylidene amino) benzoyl chloride after being treated with anhydrous sodium carbonate in benzene (B151609). ias.ac.in

Another approach is the reaction of O,O'-dialkyl thiophosphoric acids with alkyl halides in the presence of a base, which proceeds via the formation of an O,O'-dialkyl thiophosphate anion. nih.gov Optically active dithiophosphate S-esters can be prepared by reacting an ammonium salt of an optically active this compound with compounds like methyl chloroacetate or benzoyl chloride. tandfonline.com

Lewis Acid Catalysis in Ester Synthesis

Lewis acids can be employed to catalyze the synthesis of this compound esters. google.comresearchgate.net For instance, the reaction of an O,O-dialkyl this compound with an organic chloride can be catalyzed by zinc chloride, ferrous chloride, or stannous chloride. google.com The presence of a Lewis acid facilitates the reaction, leading to the formation of the desired ester. google.com Long-chain S-alkyl O,O-dialkyldithiophosphonates can be prepared by reacting red phosphorus with elemental sulfur, alcohols, and higher α-olefins in the presence of a Lewis acid catalyst. researchgate.net

Transesterification with Aliphatic Alcohols

Transesterification offers a method to prepare alkyl or substituted alkyl esters of this compound. google.com This process involves reacting a diaryl this compound or its derivative with an aliphatic alcohol, typically a short-chain alcohol like methanol (B129727) or ethanol. google.com The starting material can be the acid itself, a disulfide, or a salt (ammonium, amine, or metal). google.com The reaction can be carried out by simple mixing at ambient temperature, though temperatures up to 100°C can be used. google.com This reaction results in the replacement of at least one of the aryl groups with an alkyl group from the alcohol. google.com

Reaction TypeReactantsCatalyst/ConditionsProductReference
EsterificationO,O-dialkyl this compound, Organic chlorideBase (e.g., sodium carbonate)O,O-dialkyl this compound ester google.comias.ac.in
EsterificationAmmonium salt of this compound, Alkyl halide-S-alkyl dithiophosphate ester tandfonline.com
Lewis Acid Catalyzed EsterificationO,O-dialkyl this compound, Organic chlorideLewis Acid (e.g., ZnCl₂, FeCl₂, SnCl₂)O,O-dialkyl this compound ester google.com
Lewis Acid Catalyzed EsterificationRed phosphorus, Sulfur, Alcohol, α-olefinLewis AcidS-alkyl O,O-dialkyldithiophosphonate researchgate.net
TransesterificationDiaryl this compound derivative, Aliphatic alcoholAmbient to 100°CAlkyl this compound ester google.com

Cyclization Reactions: New Routes to Cyclic Dithiophosphates

Cyclization reactions provide a novel and efficient pathway for the synthesis of five- and six-membered cyclic dithiophosphates. tandfonline.com This method is noted for its broad applicability and is not significantly limited by the nature of the starting materials. tandfonline.com

A key synthetic approach involves the reaction of this compound chloride betaine (B1666868) with bifunctional compounds such as pyrocatechol (B87986) or o-phenylenediamine. tandfonline.com This reaction, typically carried out in a 1:1 molar ratio, leads to the formation of five-membered cyclic dithiophosphates. tandfonline.com Even when an excess of the nucleophilic bifunctional compound is used, the reaction selectively yields the phosphole derivative. tandfonline.com

The structure of the resulting cyclic compounds has been confirmed through mass spectrometry and NMR spectroscopy. tandfonline.com The ³¹P NMR chemical shifts of these cyclic derivatives are influenced by the atoms attached to the phosphorus atom. An increased shielding effect is observed when moving from a five-membered to a six-membered ring system. tandfonline.com

Reactant 1Reactant 2Product TypeRing Size
This compound chloride betainePyrocatecholCyclic dithiophosphate5-membered
This compound chloride betaineo-PhenylenediamineCyclic dithiophosphate5-membered

These cyclic dithiophosphates are stable, crystalline compounds that can be recrystallized from alcohols and are not susceptible to hydrolysis in water. tandfonline.com They can be further derivatized, for example, by reaction with alkyl halides to form the corresponding S-alkyl esters in high yields (80-90%). tandfonline.com

The proposed mechanism for the cyclization reaction involves a series of steps. In the case of salicylamide, the reaction is thought to initiate with the interaction of the P-Cl group of the this compound derivative with the amido group of the salicylamide. tandfonline.com This is followed by an oxygen-sulfur exchange, and the final step is a ring closure to form the cyclic product. tandfonline.com

A similar multi-step process is suggested for other bifunctional reactants, highlighting the versatility of this synthetic route.

Reactions Involving O-Thioacylhydroxylamines

The reaction between dithiophosphoric acids and O-thioacylhydroxylamines presents a unique synthetic pathway that deviates from typical nucleophilic substitution. rsc.org This reaction leads to the formation of acyl thiophosphoryl disulfides and ammonium dithiophosphates. rsc.orgpg.edu.pl

When O-thioacylhydroxylamines are treated with dithiophosphoric acids, a cleavage of the nitrogen-oxygen bond in the hydroxylamine (B1172632) moiety occurs. pg.edu.pl For instance, the reaction of isolated O-thiopivaloyl-N-tert-butylhydroxylamine with two equivalents of this compound yields pivaloyl thiophosphoryl disulfide and tert-butylammonium (B1230491) dithiophosphate in very good yields. pg.edu.pl This reaction is believed to proceed via an O-thioacylhydroxylamine intermediate, especially in cases involving sterically hindered reactants. pg.edu.pl

O-Thioacylhydroxylamine ReactantThis compoundMajor Products
O-thiopivaloyl-N-tert-butylhydroxylamineThis compound (2 equiv.)Pivaloyl thiophosphoryl disulfide, tert-butylammonium dithiophosphate
O-thioacylhydroxylamines (general)Dithiophosphoric acidsAcyl thiophosphoryl disulfides, Ammonium dithiophosphates

Initial observations using ³¹P NMR spectroscopy show the consumption of the starting thioacyl dithiophosphate and the production of the dithiophosphate anion, with the disulfide product forming during the subsequent acidic work-up. pg.edu.pl

The mechanism of this reaction is thought to involve radical intermediates rather than a simple nucleophilic substitution. rsc.org The influence of radical traps on the reaction yield strongly supports the involvement of radicals in the process. rsc.orgpg.edu.pl

The proposed mechanism involves a single electron transfer (SET) process. rsc.org This is supported by the low redox potential of dithiophosphates and the photochemical stability of O-thioacylhydroxylamines. rsc.orgpg.edu.pl The dithiophosphate anion can act as a single electron donor, initiating a radical chain process that leads to the formation of the disulfide product. researchgate.netresearchgate.net One proposed pathway suggests that the homolytic cleavage of the N–O bond can lead to aminyl and acylsulfenyl radicals, which then propagate the radical chain reaction. researchgate.net

Functionalization of Polymeric Systems

Dithiophosphoric acids (DTPAs) have emerged as valuable reagents for the functionalization of polymers, particularly those containing unsaturated olefinic substrates. researchgate.netnih.gov This application leverages the known electrophilic addition of DTPAs to alkenes, a reaction that had not been extensively applied to polymer synthesis and modification. researchgate.netnih.gov

This method allows for the introduction of DTPA moieties as side chain groups onto the polymer backbone. researchgate.net The high heteroatom content of these DTPA groups can impart unique and desirable properties to the resulting polymeric materials. researchgate.netnih.gov For example, the functionalization of challenging polyenes like polyisoprene (PI) and polynorbornene (pNB) has been successfully demonstrated. researchgate.net

The resulting functionalized polymers exhibit enhanced properties such as improved optical characteristics and flame retardancy compared to the original poly-ene materials. researchgate.netnih.gov Furthermore, di-functional DTPAs can be used to create crosslinked polydiene films. researchgate.net The density of this crosslinking and the resulting thermomechanical properties of the films can be controlled by adjusting the feed ratios of the DTPA. researchgate.net This technology offers a route to new functional polymers, including specialty optical and flame-retardant materials, from widely available raw materials.

PolymerFunctionalizing AgentResulting Properties
Polyisoprene (PI)Dithiophosphoric acids (DTPAs)Enhanced optical properties, Flame retardancy
Polynorbornene (pNB)Dithiophosphoric acids (DTPAs)Enhanced optical properties, Flame retardancy
PolydienesDi-functional DTPAsCrosslinked films with tunable thermomechanical properties

Synthesis of Biologically Relevant Derivatives

The synthesis of this compound derivatives that incorporate biologically active molecules has been an area of growing interest, with the aim of creating novel compounds with potential therapeutic applications.

Researchers have synthesized glutathione (B108866) (GSH) salts of O,O-diorganyl dithiophosphoric acids to develop new bioactive derivatives. asoiu.edu.az The synthesis involves a coupling reaction between the amino group in the γ-glutamyl residue of glutathione and the acidic proton of the this compound, forming an ammonium dithiophosphate salt. asoiu.edu.az This method has been used to create a series of glutathione-DTPA salts with various O-alkyl or O-monoterpenyl substituents. asoiu.edu.az These derivatives have shown interesting redox-modulating and antiproliferative activities. asoiu.edu.azsciensage.info

Table 2: Synthesis of Glutathione-DTPA Salts

O,O-Diorganyl this compoundResulting SaltBiological Activity InvestigatedReference
O,O-dimenthyl this compoundGlutathione-O,O-dimenthyl dithiophosphate ammonium saltRedox modulation, H₂S donation sciensage.inforesearchgate.net
O,O-di-O-menthyl this compoundGlutathione-O,O-di-O-menthyl dithiophosphate ammonium saltAntiproliferative activity asoiu.edu.az
O,O-di-O-isopinocampheolyl this compoundGlutathione-O,O-di-O-isopinocampheolyl dithiophosphate ammonium saltAntiproliferative activity asoiu.edu.az

This compound derivatives have been synthesized using natural products like thymol (B1683141), a monoterpenoid phenol known for its antiseptic properties. google.comgoogle.com The synthesis typically involves the reaction of tetraphosphorus (B14172348) decasulfide (P₄S₁₀) with thymol in a suitable solvent like benzene. google.com This reaction forms O,O-bis(2-iso-propyl-5-methylphen-1-yl) this compound. This acid can then be converted to its ammonium salt or reacted with other molecules to create a range of derivatives. google.com Such derivatives have been investigated for their antimicrobial activities. google.com

Synthesis of Specialty Derivatives

The versatility of this compound chemistry allows for the creation of a wide array of specialty derivatives with applications in various industrial fields.

These derivatives are often synthesized to function as lubricant additives, providing anti-wear, anti-corrosion, and antioxidant properties. google.com A common synthetic route involves the reaction of a dihydrocarbon this compound with a lower alkyl alcohol ester of maleic or fumaric acid. google.com Another approach is the reaction of the sodium salt of a this compound with compounds like phenyl chloroacetate or 5-methyl-2-hydroxy-γ-chloroacetophenone to produce ester derivatives. asoiu.edu.az Ashless dithiophosphate additives can be prepared by reacting this compound with maleate, which yields a this compound ester. sciensage.info

Table 3: Examples of this compound-Based Lubricant Additives

This compound Derivative TypeSynthetic PrecursorsApplicationReference
Adduct of diisopropyl fumarate (B1241708) and mixed dialkyl this compoundDiisopropyl fumarate, isobutanol, mixed primary amyl alcohols, P₂S₅Ashless crankcase lubricating oil google.com
4-phenoxycarbonyl methyl ester of diisopropyl this compoundSodium salt of diisopropyl this compound, phenyl chloroacetateExtreme pressure and anti-wear additive asoiu.edu.az
Toluene sulfonisopropyl dithiophosphateSodium salt of diisopropyl this compound, toluene sulfonamideExtreme pressure additive asoiu.edu.az
Acrylate (B77674) of dialkyl this compoundDialkyl this compound, acrylateAnti-wear and extreme pressure additive mdpi.com

Other specialty derivatives include S-thioacyl dithiophosphates, which are effective thioacylating agents. rsc.org Their synthesis involves treating a mixture of isomeric anhydrides with an excess of a this compound. rsc.org Additionally, this compound derivatives are utilized as flotation agents for the separation of minerals and for the extraction of metals. google.comcore.ac.uk The formation of ionic liquids based on this compound salts, such as those with pyridine (B92270) alkaloids, has also been explored for various applications, including as potential antimicrobial agents. asianpubs.orgresearchgate.net

Perfluoroalkylated Dithiophosphate Ligands

The synthesis of perfluoroalkylated dithiophosphoric acids and their subsequent use as ligands in coordination chemistry has been an area of active investigation. These compounds are of interest due to the unique properties conferred by the highly electronegative perfluoroalkyl groups.

A general route for the synthesis of perfluoroalkylated dithiophosphoric acids involves the reaction of a perfluoroalkyl-substituted alcohol with phosphorus pentasulfide (P₄S₁₀). The resulting this compound can then be used to form coordination complexes with various metal centers. For example, the synthesis of dithiophosphoric acids with perfluoroalkyl groups and their coordination to late transition metals like copper(I) have been described. These studies have led to the characterization of both mononuclear and bridged dinuclear copper(I) complexes. researchgate.net

The introduction of perfluoroalkyl chains can be achieved through various synthetic strategies. One approach involves a two-step synthesis to prepare fluorinated β-diketones, which can then be used to create more complex fluorinated molecules. researchgate.net These synthetic methodologies have enabled the preparation of a range of fluorous metal complexes, which have been characterized by elemental analysis, mass spectrometry, and various spectroscopic techniques. researchgate.net

Table 1: Examples of Perfluoroalkylated Dithiophosphate Ligand Synthesis

Starting MaterialReagentProductReference
Perfluoroalkyl-substituted alcoholPhosphorus pentasulfidePerfluoroalkylated this compound researchgate.net
Fluorinated β-diketonesMetal substratesFluorous metal complexes researchgate.net
S-Silyl and S-Plumbyl Derivatives

S-Silyl and S-plumbyl derivatives of dithiophosphoric acids are valuable intermediates in organic synthesis and can also exhibit interesting structural and reactive properties.

A common method for the preparation of these derivatives involves the reaction of an ammonium salt of a this compound with a corresponding organochlorosilane or organochloroplumbane. For instance, S-silyl and S-plumbyl dithiophosphates have been synthesized by reacting the ammonium salt of O,O-bis(2-iso-propyl-5-methylphen-1-yl) this compound with reagents such as triethyl chloroplumbane, triphenyl chloroplumbane, dimethyl dichlorosilane, diphenyl dichloroplumbane, and tetrachlorosilane. tandfonline.com These reactions are typically carried out in a solvent like benzene at elevated temperatures. tandfonline.com

Another synthetic route to S-silyl dithiophosphates involves the reaction of alkoxysilanes with tetraphosphorus decasulfide (P₄S₁₀). For example, the reaction of (–)-О-[(1R,2S,5R)-2-isopropyl-5-methylcyclohex-1-yl]trimethylsilane with P₄S₁₀ in benzene at 50°C yields the corresponding optically active (–)-S-trimethylsilyl-О,О-bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohex-1-yl] dithiophosphate in high yield. kpfu.ru

Table 2: Synthesis of S-Silyl and S-Plumbyl Dithiophosphate Derivatives

This compound SaltReagentProductReaction ConditionsReference
Ammonium O,O-bis(2-iso-propyl-5-methylphen-1-yl) dithiophosphateTriethyl chloroplumbaneS-Triethylplumbyl dithiophosphateBenzene, 80°C, 2-3 h tandfonline.com
Ammonium O,O-bis(2-iso-propyl-5-methylphen-1-yl) dithiophosphateDimethyl dichlorosilaneS,S'-Bis(dithiophosphato) dimethylsilaneBenzene, 80°C, 2-3 h tandfonline.com
(–)-О-[(1R,2S,5R)-2-isopropyl-5-methylcyclohex-1-yl]trimethylsilaneTetraphosphorus decasulfide(–)-S-trimethylsilyl-О,О-bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohex-1-yl] dithiophosphateBenzene, 50°C, 2 h kpfu.ru
This compound Diacyl Esters (DDTP)

This compound diacyl esters represent a class of derivatives where the acidic proton is replaced by an acyl group.

The synthesis of O,O-dialkyl this compound esters can be achieved through the reaction of an O,O-dialkyl this compound with an organic chloride. google.com This process can be catalyzed by Lewis acids such as zinc chloride, ferrous chloride, or stannous chloride. The yield of these reactions can be improved by effecting the reaction in the presence of a fatty acid anhydride (B1165640) containing 2 to 5 carbon atoms. google.com The initial O,O-dialkyl this compound is typically produced by reacting an alcohol with phosphorus pentasulfide. google.com

A different class of compounds, S-thioacyl dithiophosphates, are effective thioacylating agents. These can be synthesized from a mixture of isomeric anhydrides by treatment with an excess of a this compound, which leads exclusively to the formation of the S-thioacyl dithiophosphate. rsc.org These compounds are noted for their stability and chemoselectivity in thioacylation reactions. rsc.org

Table 3: Synthesis of this compound Esters

ReactantsCatalyst/AdditiveProduct TypeReference
O,O-Dialkyl this compound, Organic chlorideZinc chloride, Fatty acid anhydrideO,O-Dialkyl this compound ester google.com
Isomeric anhydrides, this compound-S-Thioacyl dithiophosphate rsc.org
Acrylate of Dialkyl this compound (ADDP)

Acrylate of dialkyl this compound (ADDP) is a class of derivatives that has garnered attention for its application as an ashless anti-wear additive in lubricants. researchgate.net

The synthesis of ADDP involves a two-step process. First, an intermediate sulfur phosphoric acid is prepared. mdpi.com In the second step, this intermediate is reacted with an appropriate acrylic monomer, such as methacrylic acid or methyl acrylate. mdpi.com The reaction is typically heated to facilitate the formation of the ADDP crude product, which is then refined and distilled to yield the final additive. mdpi.comresearchgate.net The structure of the alkyl groups in the dialkyl this compound moiety can be varied, for example, by using different alcohols like n-butanol or isooctanol in the initial preparation of the this compound. researchgate.net The tribological properties of the resulting ADDP can be influenced by the nature of these alkyl groups. researchgate.net

Table 4: Synthesis of Acrylate of Dialkyl this compound (ADDP)

Chemical Reactivity and Reaction Mechanisms

Acid-Base Chemistry

The presence of a proton bonded to one of the sulfur atoms imparts acidic properties to dithiophosphoric acid, allowing it to participate in typical acid-base reactions.

Dithiophosphoric acids readily react with a variety of bases in neutralization reactions to form the corresponding salts. wikipedia.orgwikiwand.com For instance, they react with metal oxides, such as zinc oxide, to produce metal dithiophosphates. This specific reaction is fundamental to the production of zinc dialkyldithiophosphates (ZDDPs), which are widely used as anti-wear and antioxidant additives in lubricating oils. wikipedia.org

The general reaction with a metal oxide can be represented as: 2 (RO)₂PS₂H + MO → ((RO)₂PS₂)₂M + H₂O Where 'R' is an alkyl or aryl group and 'M' is a divalent metal.

Similarly, dithiophosphoric acids react with ammonia (B1221849) and alkylamines to form ammonium (B1175870) or alkylammonium salts, respectively. google.com These neutralization reactions are typically straightforward mixing processes. google.com The reaction with carbonates also yields the corresponding metal salts. google.com In some industrial processes for producing metal dithiophosphates, acidic promoters like nitric acid may be used to facilitate the neutralization, although this can sometimes lead to undesirable side effects such as product instability. google.com

Table 1: Examples of Neutralization Reactions of Dithiophosphoric Acids

BaseProduct
Zinc Oxide (ZnO)Zinc Dithiophosphate (B1263838)
Ammonia (NH₃)Ammonium Dithiophosphate
Alkylamine (R'NH₂)Alkylammonium Dithiophosphate
Metal Carbonate (MCO₃)Metal Dithiophosphate

This table provides a summary of common bases that react with dithiophosphoric acids and the resulting salt products.

The acidity of dithiophosphoric acids is a key aspect of their chemical character. The proton on the sulfur atom can be transferred to a base in a proton transfer process. youtube.com In the context of organocatalysis, the interaction between a Brønsted acid, like a this compound derivative, and a base involves the formation of a hydrogen bond. nih.gov

Computational studies on the mechanism of certain reactions catalyzed by dithiophosphoric acids suggest that proton transfer can be a distinct step. For example, in the Nazarov cyclization, it is proposed that proton transfer from the this compound catalyst to the substrate occurs first, leading to the formation of an ion pair before the subsequent electrocyclization step. uq.edu.au This is in contrast to similar reactions catalyzed by phosphoric acids, where proton transfer and ring closure may happen concurrently. uq.edu.au The process of dissociative proton transfer can also occur, where the protonated species undergoes fragmentation. yorku.ca

Oxidation Reactions

The sulfur atoms in this compound are susceptible to oxidation, leading to the formation of new sulfur-sulfur bonds or degradation of the molecule.

Dithiophosphoric acids can be oxidized to form disulfides. A common and effective oxidizing agent for this transformation is iodine. wikipedia.orgwikiwand.com The reaction involves the coupling of two this compound molecules with the elimination of hydrogen iodide. wikipedia.org This method is widely applicable and tolerates a variety of functional groups. thieme-connect.de Other oxidizing agents that can be used to form disulfides from dithiophosphoric acids include nitrous acid, dimethyl sulfoxide, and hydrogen peroxide. google.com

The general reaction with iodine is as follows: 2 (RO)₂PS₂H + I₂ → (RO)₂P(S)S-SP(S)(OR)₂ + 2 HI wikipedia.org

This reaction is a reliable method for synthesizing disulfides, which are themselves important compounds in various chemical contexts. googleapis.comorganic-chemistry.org

Table 2: Oxidizing Agents for Disulfide Formation from Dithiophosphoric Acids

Oxidizing Agent
Iodine (I₂)
Nitrous Acid (HNO₂)
Dimethyl Sulfoxide (DMSO)
Hydrogen Peroxide (H₂O₂)

This table lists various reagents capable of oxidizing dithiophosphoric acids to their corresponding disulfides.

Dithiophosphoric acids and their derivatives can undergo degradation in oxidizing environments, which can be a significant issue in applications where they are exposed to such conditions, for instance, in nuclear fuel reprocessing where they might come into contact with nitric acid. researchgate.netelsevierpure.com The degradation often involves the oxidation of the dithiophosphinic acid moiety. researchgate.net

The stability of this compound derivatives is notably affected by the concentration of nitric acid. researchgate.netelsevierpure.com Studies on dithiophosphinic acids, which are structurally related, have shown that while they may be stable at lower nitric acid concentrations, they exhibit signs of degradation when in contact with higher concentrations, such as 2 M HNO₃. researchgate.netelsevierpure.com The degradation product of bis(2,4,4-trimethylpentyl)dithiophosphinic acid (the active ingredient in the commercial extractant CYANEX 301) when contacted with nitric acid has been identified as a disulfide derivative. researchgate.net

The stability of these compounds under oxidizing acidic conditions can be influenced by the nature of the organic groups attached to the phosphorus atom. researchgate.net For some dithiophosphinic acids, the addition of a radical scavenger, such as hydrazine (B178648), can inhibit this degradation, suggesting that radical pathways may be involved in the decomposition process. researchgate.netelsevierpure.com

Chemical Degradation Pathways under Oxidizing Conditions

Role of Radical Scavengers (e.g., Hydrazine) in Stability Enhancement

The stability of dithiophosphoric acids and their derivatives, particularly under oxidizing conditions, is a significant concern in various applications. Degradation often proceeds through radical pathways, leading to the formation of disulfide-bridged condensation products and other impurities. researchgate.net To counteract this, radical scavengers are employed to enhance the stability of these compounds.

Hydrazine (N₂H₄) has been identified as an effective radical scavenger for inhibiting the degradation of dithiophosphinic acids, a closely related class of compounds. thieme-connect.de Studies have shown that in the presence of strong oxidizing agents like nitric acid, dithiophosphinic acids are prone to degradation. researchgate.netthieme-connect.de However, the addition of a small amount of hydrazine can significantly inhibit this process. researchgate.netthieme-connect.de For instance, several dithiophosphinic acids remained stable for over a month in direct contact with 2 M nitric acid when hydrazine was present. researchgate.netthieme-connect.de Hydrazine functions by intercepting the reactive radical intermediates that propagate the degradation chain reaction. tandfonline.comkpfu.ru It can also act as a passivating agent on metal surfaces, which can be beneficial in systems where corrosion is a concern. tandfonline.com

The effectiveness of hydrazine and other scavengers like amidosulfuric acid and urea (B33335) highlights the critical role of radical processes in the degradation of dithiophosphorus compounds. researchgate.net

Influence of Functional Groups on Degradation Behavior

The susceptibility of dithiophosphoric acids to degradation is not uniform and is significantly influenced by the nature of the functional groups attached to the phosphorus atom. researchgate.net Research on a series of dithiophosphinic acids (DPAHs) has demonstrated that structural modifications can lead to substantial increases in stability against oxidative degradation. researchgate.netthieme-connect.de

The stability is affected by a combination of steric and electronic effects imparted by the substituents. For example, it has been postulated that steric hindrance that limits free rotation at the phosphorus center can override electronic inductive effects, thereby enhancing chemical stability. researchgate.net By systematically altering the alkyl and aromatic groups on the DPAH backbone, researchers have been able to achieve significant improvements in stability when the compounds are exposed to oxidizing acids. researchgate.netthieme-connect.de Despite these improvements, all tested DPAHs eventually showed signs of degradation when in prolonged contact with 2 M HNO₃, indicating the aggressive nature of the degradation process. researchgate.netthieme-connect.de The initial degradation typically leads to a disulfide-bridged condensation product. researchgate.net

This demonstrates that the rational design of the organic substituents is a key strategy for enhancing the robustness of dithiophosphoric and dithiophosphinic acids for applications in demanding chemical environments.

Electrophilic and Nucleophilic Reactions

Dithiophosphoric acids exhibit dual reactivity, capable of acting as both electrophiles and nucleophiles, which allows them to engage in a broad spectrum of chemical reactions.

Electrophilic Addition to Unsaturated Systems (e.g., Alkenes, Olefins)

Dithiophosphoric acids (DTPAs) readily undergo electrophilic addition to unsaturated carbon-carbon bonds in alkenes and olefins. acs.orggoogle.com This reaction is a well-established method for the functionalization of these substrates. acs.orggoogle.comnih.gov The addition typically follows Markovnikov's rule, where the acidic proton adds to the less substituted carbon of the double bond, and the dithiophosphate moiety adds to the more substituted carbon, forming a carbocation intermediate. nih.gov

The reaction with non-activated α-olefins can be slow but can be significantly accelerated by the use of a Lewis acid catalyst, such as zinc chloride, which increases the conversion rate. nih.gov For instance, the reaction of O,O-diethylthis compound with oct-1-ene in the presence of zinc chloride proceeds efficiently at elevated temperatures. nih.gov This methodology has also been successfully applied to the functionalization of polymers containing double bonds, such as polyisoprene and polynorbornene, thereby introducing dithiophosphate side chains that can enhance properties like flame retardancy. acs.orggoogle.com

The regiochemistry of the addition can be influenced by the substituents on the unsaturated compound. While electron-donating groups or unactivated olefins lead to Markovnikov adducts, the presence of electron-withdrawing groups can result in anti-Markovnikov addition, often proceeding through a radical mechanism. nih.gov

Table 1: Electrophilic Addition of Dithiophosphoric Acids to Olefins

Olefin Substrate This compound Conditions Product Type Reference
Oct-1-ene O,O-diethylthis compound ZnCl₂ catalyst, 80°C, 2h Markovnikov adduct nih.gov
Hexadec-1-ene O,O-di(2-ethylhexyl)this compound ZnCl₂ catalyst, 80°C, 1h Markovnikov adduct nih.gov
Polyisoprene Dialkyl this compound N/A Side-chain functionalized polymer acs.orggoogle.com

Nucleophilic Displacement Reactions

The dithiophosphate anion, readily formed by the deprotonation of this compound, is an effective nucleophile. It can participate in nucleophilic displacement reactions with a variety of electrophiles. A common application is the reaction with alkyl halides, where the dithiophosphate anion displaces a halide ion to form S-alkyl esters of this compound.

This type of reaction has been extended to include reactions with α-haloacyl derivatives such as haloacetonitriles and haloacetamides. The alkali metal salts of O,O-dialkyl dithiophosphoric acids react with these compounds to yield the corresponding cyanomethyl or carbamoylmethyl esters.

The dithiophosphate moiety can also act as a thioacylating agent for nucleophiles like nitrogen and sulfur, reacting much faster with them than with oxygen nucleophiles. google.combeilstein-journals.org This differential reactivity is useful in the selective thioacylation of molecules containing multiple functional groups, such as aminoalcohols. google.combeilstein-journals.org

Reaction with Organic Chlorides in Ester Formation

The synthesis of O,O-dialkyl this compound esters can be achieved through the reaction of the corresponding this compound with an organic chloride. google.com This substitution reaction is particularly effective for organic chlorides where the chlorine atom is attached to a carbon that is bonded to a heteroatom like oxygen, sulfur, or nitrogen. google.com

The reaction rate can be significantly accelerated by using catalytic amounts of Lewis acids such as zinc chloride, ferrous chloride, or stannous chloride. google.com The process often involves using a stoichiometric excess of the this compound to drive the reaction to completion and maximize the yield of the desired ester. google.com It is a known method for producing pesticides, for example, by reacting an O,O-dialkyl this compound with a dichlorodioxane. google.com

Table 2: Catalysts in the Esterification of this compound with Organic Chlorides

Catalyst Reactants Outcome Reference
Zinc Chloride O,O-dialkyl this compound + Organic Chloride Accelerated rate of ester formation google.com
Ferrous Chloride O,O-dialkyl this compound + Organic Chloride Accelerated rate of ester formation google.com

Radical and Single Electron Transfer (SET) Processes

Beyond ionic pathways, dithiophosphoric acids are actively involved in reactions proceeding through radical and single electron transfer (SET) mechanisms. google.com The involvement of radicals is often suggested by the influence of radical traps and light on the reaction outcomes. google.com

A notable example is the reaction of O-thioacylhydroxylamines with dithiophosphoric acids, which yields acyl thiophosphoryl disulfides. google.com The inhibition of this reaction in the dark and in the presence of radical traps like 2,6-dimethylthiophenol strongly indicates a radical mechanism. google.com The proposed mechanism involves a single electron transfer from the dithiophosphate anion to the protonated O-thioacylhydroxylamine. google.com This SET event generates an amine and an acylsulfenyl radical, initiating a radical chain process.

Dithiophosphoric acids have also been utilized in photochemical organocatalysis. In one system, a this compound catalyst performs three roles: it acts as a Brønsted acid to protonate a pyridine (B92270), then as a SET reductant to form a pyridinyl radical, and finally as a hydrogen atom abstractor to generate an allylic radical. The subsequent coupling of these two radicals enables the C-H functionalization of both substrates. The low redox potential of dithiophosphates makes them suitable for participating in such SET processes. google.com

Evidence for Radical Involvement in Specific Reactions

The involvement of radical species in reactions with dithiophosphoric acids has been substantiated through various experimental observations, particularly in the reaction with O-thioacylhydroxylamines. rsc.orgresearchgate.net When O-thioacylhydroxylamines react with dithiophosphoric acids, the expected products are acyl thiophosphoryl disulfides and ammonium dithiophosphates. pg.edu.plrsc.org However, the mechanism of this transformation has been shown to deviate from a simple ionic pathway.

A key piece of evidence for radical involvement is the significant influence of radical traps on the reaction's outcome. rsc.orgrsc.org For instance, the introduction of a radical scavenger such as 2,6-dimethylthiophenol has been observed to prevent the formation of the disulfide product. rsc.org This inhibition strongly suggests that the reaction proceeds, at least in part, through a radical-mediated pathway. If the reaction were purely ionic, the presence of a radical trap would not be expected to have such a profound effect.

Furthermore, the reaction conditions themselves provide clues. The reaction between O-thiopivaloyl-N-(1-phenylethyl)hydroxylamine and this compound does not proceed in darkness. rsc.org Exposure to daylight or artificial irradiation is necessary to initiate the formation of the disulfide product, which is a classic indicator of a photochemical radical process. researchgate.netrsc.org This light dependency rules out a purely ionic mechanism. rsc.org Mechanistic hypotheses propose that the homolytic cleavage of the N–O bond in O-thioacylhydroxylamines can lead to the formation of aminyl and acylsulfenyl radicals. researchgate.net These radicals can then initiate a radical chain process that ultimately yields the final disulfide product. researchgate.net

The following table summarizes experimental findings that provide evidence for radical involvement in the reaction of O-thioacylhydroxylamines with dithiophosphoric acids.

ReactantsConditionObservationImplication
O-thioacylhydroxylamines + this compoundPresence of lightReaction proceeds to form disulfide product. researchgate.netrsc.orgSuggests a photochemical reaction pathway.
O-thioacylhydroxylamines + this compoundDarknessReaction is inhibited; no disulfide formation. rsc.orgRules out a purely ionic mechanism.
O-thioacylhydroxylamines + this compoundWith radical trap*Formation of disulfide product is prevented. rsc.orgpg.gda.plIndicates a radical chain mechanism is operative.
O-thioacylhydroxylamines + this compoundNo radical trapDisulfide product is formed. pg.edu.plrsc.orgThe uninhibited reaction proceeds as expected.

*Example radical trap: 2,6-dimethylthiophenol rsc.orgpg.gda.pl

Investigation of Single Electron Transfer Mechanisms

Building on the evidence for radical involvement, investigations have delved into the possibility of a Single Electron Transfer (SET) mechanism driving these reactions. rsc.orgpg.gda.pl The dithiophosphate anion is a key player in this proposed mechanism due to its low redox potential, which makes it amenable to one-electron oxidation. rsc.orgresearchgate.net This property allows the dithiophosphate anion to act as an effective single electron donor in certain chemical environments. researchgate.net

In the reaction between O-thioacylhydroxylamines and this compound, the experimental results are highly consistent with a SET mechanism, specifically a radical-nucleophilic substitution (SRN1) type process. rsc.orgpg.gda.pl The proposed mechanism (Pathway B in Scheme 6 of the source material) suggests that the dithiophosphate anion transfers a single electron to the O-thioacylhydroxylamine. researchgate.netrsc.org The reaction's dependence on light and its inhibition by radical traps strongly support this SET pathway over a direct nucleophilic attack (ionic mechanism). researchgate.netrsc.org

This compound has also been identified as a crucial catalyst in other photochemical reactions that proceed via a SET mechanism. For example, in the functionalization of pyridines, this compound performs three distinct catalytic roles: it acts as a Brønsted acid for pyridine protonation, a SET reductant for the reduction of the resulting pyridinium (B92312) ion, and a hydrogen atom abstractor. acs.orgunibo.it The SET step generates pyridinyl radicals, which are key intermediates in the formation of the final functionalized product. acs.orgunibo.it

The ability of phosphoric acid derivatives to act as SET donors is correlated with their oxidation potentials. A comparison of phosphoric, monothiophosphoric, and dithiophosphoric acids reveals that the replacement of oxygen with sulfur lowers the oxidation potential of the corresponding anion, thereby enhancing its capacity to participate in SET processes. pg.gda.pl

The table below details the findings from comparative studies on phosphoric acid derivatives in their reaction with O-thiopivaloyl-N-tert-butylhydroxylamine, highlighting the role of the anion's oxidation potential in facilitating a SET mechanism.

Reactant AcidAnion Oxidation PotentialReaction OutcomeInferred Mechanism
Phosphoric acid (1a)HighNo reaction; starting materials recovered. pg.gda.plSET is not favored due to high oxidation potential.
Monothiophosphoric acid (1b)Lower than 1aFormation of ammonium monothiophosphate and monothiophosphoric-acyl disulfide. pg.gda.plThe lower oxidation potential allows it to act as a SET donor, similar to this compound. pg.gda.pl
This compound (1c)LowFormation of ammonium dithiophosphate and acyl thiophosphoryl disulfide. pg.gda.plThe low oxidation potential strongly favors a SET pathway, which is supported by inhibition with radical traps. pg.gda.pl
Monoselenophosphoric acid (1d)Lower than 1aFormation of ammonium monoselenophosphate, symmetric diselenide, and pivaloyl disulfide. pg.gda.plElectrochemical data indicates a decreased oxidation potential, enabling it to act as a SET donor. pg.gda.pl
Selenothiophosphoric acid (1e)Lower than 1aFormation of ammonium selenophosphate, subsequent conversion to symmetric diselenide and pivaloyl disulfide. pg.gda.plThe presence of sulfur and selenium facilitates the SET process. pg.gda.pl

Coordination Chemistry of Dithiophosphoric Acid Ligands

Ligand Characteristics and Coordination Modes

The versatility of dithiophosphoric acid ligands in forming metal complexes stems from their intrinsic electronic and structural properties. These properties dictate their behavior as ligands and the types of structures they form.

Dithiophosphoric Acids as Soft Base Ligands

According to the Hard and Soft Acids and Bases (HSAB) theory, chemical species can be classified as "hard" or "soft" based on properties like polarizability, size, and charge density. wikipedia.org Hard acids and bases are typically small, have high charge states, and are weakly polarizable, while soft acids and bases are larger, have low charge states, and are strongly polarizable. wikipedia.org The fundamental principle of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.orglibretexts.org

Dithiophosphoric acids, with their two sulfur donor atoms, are classified as soft base ligands. researchgate.netresearchgate.net The sulfur atoms are relatively large and more polarizable compared to oxygen or nitrogen donor atoms, making them soft. libretexts.orgfiveable.me This soft nature dictates their strong affinity for soft and borderline metal cations. researchgate.net Transition metals with lower charges, such as Ni(II), Co(II), Fe(II), and Cd(II), are considered soft or borderline acids and thus form stable complexes with dithiophosphate (B1263838) ligands. researchgate.net This interaction is predominantly covalent in character. wikipedia.org

Chelation and Denticity in Metal Complexes

Dithiophosphate ligands, formally represented as [(RO)₂PS₂]⁻, are highly versatile in their coordination behavior, exhibiting various denticities and coordination modes. researchgate.net The presence of two sulfur atoms allows them to act as bidentate ligands, forming a stable four-membered chelate ring with a central metal atom. researchgate.net This chelation is a common feature in the coordination chemistry of dithiophosphates. researchgate.net

The coordination of the dithiophosphate ligand can be either symmetrical or asymmetrical. In a symmetrical or isobidentate coordination, both sulfur atoms are equally bonded to the metal center. In contrast, an asymmetrical or anisobidentate coordination involves one shorter and one longer metal-sulfur bond. researchgate.net

Beyond simple chelation, dithiophosphate ligands can also exhibit other coordination modes:

Monodentate: In some instances, only one of the two sulfur atoms coordinates to the metal center. researchgate.netdiva-portal.org

Bridging: The two sulfur atoms of a single dithiophosphate ligand can bridge two different metal centers, contributing to the formation of polynuclear or polymeric structures. diva-portal.orgresearchgate.net This bridging can occur in a bidentate (η²) or a more complex fashion involving both sulfur atoms coordinating to multiple metal centers. researchgate.net

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the steric and electronic properties of the organic substituents (R groups) on the dithiophosphate ligand, and the presence of other ligands in the coordination sphere. mdpi.com

Monomeric and Polymeric Complex Formation

The ability of dithiophosphate ligands to adopt both chelating and bridging coordination modes leads to the formation of a wide variety of complex structures, ranging from simple mononuclear species to complex polynuclear and polymeric architectures.

Monomeric Complexes: Mononuclear complexes typically form when the dithiophosphate ligands act as chelating agents, satisfying the coordination sphere of a single metal ion. researchgate.netacs.org For example, many transition metal dithiophosphates form square planar or octahedral complexes with the general formula [M(S₂P(OR)₂)₂] or [M(S₂P(OR)₂)₃]⁻, respectively. researchgate.net The presence of bulky organic groups on the phosphate (B84403) can favor the formation of monomeric structures by sterically hindering intermolecular interactions. acs.org

Polymeric Complexes: When dithiophosphate ligands adopt a bridging coordination mode, they can link metal centers together to form extended one-, two-, or three-dimensional polymeric networks. google.comnih.govresearchgate.net The formation of these polymeric structures is influenced by the nature of the metal ion and the reaction conditions. For instance, the use of bifunctional bridging ligands in conjunction with metal dithiophosphates can lead to the construction of coordination polymers with specific topologies. mdpi.comresearchgate.net The ratio of the metal to the ligand can also play a crucial role in determining whether a monomeric or polymeric structure is formed. nih.gov For example, reacting diols or polyols with phosphorus pentasulfide can produce oligomeric or polymeric dithiophosphoric acids, which upon reaction with metal oxides or hydroxides, can yield polymeric metal dithiophosphates. google.com

Structure TypeCoordination Mode of DithiophosphateResulting Complex
MonomericChelating (Bidentate)Discrete mononuclear complexes acs.org
PolymericBridgingExtended coordination polymers researchgate.net

Synthesis of Metal Complexes

The synthesis of metal dithiophosphate complexes is typically achieved through straightforward reactions involving the this compound or its corresponding salt and a suitable metal precursor.

Reaction with Transition Metal Salts (e.g., Ni(II), Co(II/III), Fe(III), Cd(II))

A common and versatile method for the synthesis of transition metal dithiophosphate complexes involves the reaction of a metal salt with either the free this compound or its ammonium (B1175870) or alkali metal salt. wikipedia.org The choice of the metal salt (e.g., chloride, acetate, or nitrate) and the dithiophosphate precursor depends on the desired product and the reactivity of the metal ion. wikipedia.orgresearchgate.nettandfonline.com

The general reactions can be summarized as follows:

Using this compound:

n (RO)₂PS₂H + MClₙ → M[S₂P(OR)₂]ₙ + n HCl wikipedia.org

Using an Ammonium or Alkali Metal Salt of this compound:

n NH₄[S₂P(OR)₂] + MClₙ → M[S₂P(OR)₂]ₙ + n NH₄Cl wikipedia.org

These reactions are typically carried out in an organic solvent, and the resulting metal complex often precipitates from the solution and can be isolated by filtration. researchgate.netias.ac.in

Synthesis of Specific Metal Complexes:

Nickel(II) Complexes: Nickel(II) dithiophosphate complexes are readily synthesized by reacting a Ni(II) salt, such as NiCl₂·6H₂O, with the ammonium or sodium salt of the corresponding this compound in a suitable solvent like methanol (B129727) or acetonitrile. nih.govdntb.gov.ua The resulting complexes are often purple solids. nih.gov

Cobalt(II/III) Complexes: Cobalt(II) dithiophosphate complexes can be prepared by reacting a Co(II) salt with the dithiophosphate ligand. researchgate.net In some cases, the initial Co(II) complex can be oxidized to a more stable Co(III) complex, particularly in the presence of air. researchgate.net

Iron(III) Complexes: Iron(III) dithiophosphate complexes have been synthesized by reacting an iron(III) salt with the dithiophosphate ligand. tandfonline.com Iron(II) complexes can also be prepared and may feature additional ligands in the coordination sphere. researchgate.netresearchgate.netosti.gov

Cadmium(II) Complexes: The synthesis of cadmium(II) dithiophosphate complexes is typically achieved by reacting a Cd(II) salt, such as CdCl₂, with the ammonium salt of the this compound in a solvent like ethanol. ias.ac.in

Metal IonTypical Metal SaltDithiophosphate PrecursorExample ProductReference
Ni(II)NiCl₂·6H₂O(BzNH₃)(BzNH-adtp)[Ni(BzNH-adtp)₂] nih.gov
Co(II)CoCl₂·6H₂ONH₄S₂P(OR)₂[{(ArO)₂PS₂}₂CoL₂] researchgate.netresearchgate.net
Fe(III)FeCl₃(RO)₂PS₂H[Fe(S₂P(OR)₂)₃] tandfonline.com
Cd(II)CdCl₂NH₄L[Cd(L)₂]₂ ias.ac.in

One-Pot Synthetic Routes to Complexes

In a typical one-pot synthesis of a metal dithiophosphate complex, the this compound can be generated in situ from the reaction of phosphorus pentasulfide with an alcohol. wikipedia.org Subsequently, the metal salt is added directly to the reaction mixture to form the desired complex. This approach avoids the isolation and purification of the often odorous and less stable this compound.

Another example of a one-pot synthesis involves the reaction of a metal salt with a mixture of ligands, including the dithiophosphate, to form mixed-ligand complexes in a single step. This method is particularly useful for creating complexes with specific properties and coordination environments.

Preparation of Perfluoroalkylated Dithiophosphate Complexes

The synthesis of dithiophosphate complexes featuring perfluoroalkyl groups has been a subject of significant research. These "fluorous" complexes are typically prepared from perfluoroalkylated dithiophosphoric acids.

A common synthetic route involves the initial preparation of the dithiophosphoric acids themselves, such as [HS₂P(OC₂H₄CₙF₂ₙ₊₁)₂] where n can be 4 or 6. These acids are synthesized in high yields. researchgate.net The subsequent formation of the metal complex is achieved through the deprotonation of the acid and its reaction with a suitable metal substrate. researchgate.net For instance, copper(I) complexes have been successfully synthesized using this method.

The general steps for preparation are:

Synthesis of the Perfluoroalkylated this compound: This is often achieved by reacting phosphorus pentasulfide (P₄S₁₀) with a corresponding fluorous alcohol. wikipedia.org

Deprotonation and Coordination: The resulting acid is then reacted with a metal salt, such as a metal chloride or acetate, in a suitable solvent. wikipedia.orgresearchgate.net This leads to the deprotonation of the this compound and the coordination of the resulting dithiophosphate anion to the metal center.

An alternative method involves using salts of the this compound, like ammonium diethyldithiophosphate, in a salt metathesis reaction with a metal salt. wikipedia.org The introduction of perfluoroalkyl chains enhances the solubility of these complexes in fluorinated solvents and can influence their structural and electronic properties. researchgate.net

Single crystal X-ray diffraction has been used to characterize the resulting complexes, confirming the coordination of the perfluoroalkylated dithiophosphate ligands to the metal centers. Examples include mononuclear and bridged dinuclear copper(I) complexes. researchgate.net

Table 1: Examples of Synthesized Perfluoroalkylated Dithiophosphate Complexes

Complex FormulaMetal CenterReference
[Cu{S₂P(OC₂H₄C₄F₉)₂}(PPh₃)₂]Copper(I) researchgate.net
[Cu{S₂P(OC₂H₄C₆F₁₃)₂}(PPh₃)₂]Copper(I) researchgate.net
[Cu{S₂P(OC₂H₄C₄F₉)₂}(PPh₃)]₂Copper(I) researchgate.net

Structural Analysis of Coordination Compounds

The structural analysis of dithiophosphate coordination compounds reveals a remarkable diversity in geometries and aggregation states, which are heavily influenced by the ligand's own structure and the nature of the central metal ion.

Relationship between Ligand Structure and Complex Geometry

The geometry of dithiophosphate complexes is not fixed; it varies depending on the metal ion and the steric and electronic properties of the substituents on the phosphorus atom. researchgate.netmdpi.com

Influence of the Metal Ion: The choice of metal has a primary influence on the resulting geometry. For example, Ni(II) dithiophosphate complexes typically exhibit a square-planar geometry. In contrast, group 12 metals like Zn(II) and Cd(II) generally form complexes with a tetrahedral geometry. researchgate.net

Bonding and Angles: Quantum chemical studies have shown that the two phosphorus-sulfur bonds in the dithiophosphate ligand of zinc dithiophosphates (ZnDTPs) are equivalent, having a character that is intermediate between a single and a double bond. acs.org Solid-state NMR studies have established a correlation between the ³¹P chemical shift tensor's principal value (δ₂₂) and the S-P-S bond angle within the chelate ring. This provides a powerful spectroscopic tool for probing the structural details of these complexes.

Supramolecular Assemblies Involving Dithiophosphates

Dithiophosphate complexes often serve as building blocks for larger, more complex supramolecular assemblies. The formation of these extended structures is driven by weaker intermolecular interactions and the versatile coordination modes of the dithiophosphate ligand.

The ability of the dithiophosphate ligand to act not only as a chelating agent but also as a bridging ligand is key to the formation of these assemblies. mdpi.com This bridging can connect multiple metal centers, leading to the construction of coordination polymers with varying dimensionalities (1D, 2D).

One-Dimensional Chains: Zinc dithiophosphates can form zig-zag supramolecular chains where dithiophosphate ligands act as both chelating and bridging units between metal centers. mdpi.com For example, lead(II) bis(di-iso-butyldithiophosphate) can form infinite linear zig-zag chains where pairs of dithiophosphate groups asymmetrically link adjacent lead atoms. researchgate.net

Two-Dimensional Layers: In some cases, extensive bridging leads to the formation of two-dimensional layered structures. For instance, {Hg[S₂P(OMe)₂]₂}ₙ forms a 2D layer where all dithiophosphate ligands are bidentate and bridging. mdpi.com

Discrete Assemblies: Not all assemblies are polymeric. The reaction of a cadmium dithiophosphato complex with a specific bifunctional dipyridyl-thiadiazole ligand resulted in a discrete, paddle-wheel shaped dimeric structure. tandfonline.comsoton.ac.uk The adduct of lead(II) bis(di-iso-butyldithiophosphate) with 1,10-phenanthroline (B135089) forms a centrosymmetric dimeric "supermolecule" through Pb···S secondary interactions. researchgate.net

The final supramolecular architecture is a delicate balance of factors, including the steric bulk of the ligand's substituents, the coordination preference of the metal ion, and the geometry of any additional spacer ligands involved in the assembly. mdpi.commdpi.comtandfonline.com

Table 2: Examples of Supramolecular Assemblies with Dithiophosphates

Complex/AssemblyMetal CenterStructural MotifReference
{Zn[S₂P(OMe)₂]₂}ₙZinc(II)1D Zig-zag chain mdpi.com
{Hg[S₂P(OMe)₂]₂}ₙMercury(II)2D Layer mdpi.com
[Cd((MeO)₂PS₂)₂] with 3,5-di-(3-pyridyl)-1,2,4-thiadiazoleCadmium(II)0D Paddle-wheel dimer tandfonline.comsoton.ac.uk
Pb[S₂P(OBuⁱ)₂]₂·phenLead(II)0D Dimeric supermolecule researchgate.net

Compound Index

Catalytic Applications of Dithiophosphoric Acids

Asymmetric Organocatalysis

Chiral dithiophosphoric acids are at the forefront of asymmetric organocatalysis, a field that utilizes small chiral organic molecules to drive stereoselective reactions. nih.govrsc.org These metal-free catalysts are prized for their ability to create chiral molecules with high enantiomeric excess, which is crucial in the synthesis of pharmaceuticals and other bioactive compounds. nih.govrsc.org

Dithiophosphoric Acids as Catalyst Components

Beyond their direct use as catalysts, dithiophosphoric acids and their metal salts serve as crucial components in various catalytic systems. They can act as ligands or precursors to generate active catalytic species.

For instance, chlorophenyl dithiophosphates of cobalt and nickel, derived from the corresponding dithiophosphoric acids, have been utilized as catalyst components in butadiene polymerization. ppor.az When combined with a diethyl aluminum chloride (DEAC) co-catalyst, these dithiosystems exhibit significant catalytic activity. ppor.az Research has demonstrated that these cobalt and nickel dithiophosphates based on chlorophenols show considerably higher catalytic activity in butadiene polymerization compared to their chlorine-free counterparts under identical conditions. ppor.az

In another application, dithiophosphoric acids are used in the synthesis of long-chain S-alkyl O,O-dialkyl dithiophosphates and O-alkyl O,O-dialkyl thionophosphates. These reactions are carried out in the presence of Lewis acid catalysts. tandfonline.com

Lewis Acid Catalysis in Organic Synthesis

Lewis acid catalysis involves the use of electron-pair acceptors, typically metal-based compounds, to enhance the reactivity of substrates in organic reactions. wikipedia.org Dithiophosphoric acids and their derivatives can participate in or be influenced by Lewis acid catalysis.

Metal Chloride Catalysts (e.g., Zinc Chloride, Ferrous Chloride, Stannous Chloride)

The rate of reaction between O,O-dialkyl dithiophosphoric acids and chloro-organic compounds can be significantly accelerated by the presence of a catalytic amount of a metal chloride, such as zinc chloride, ferrous chloride, or stannous chloride. google.com These Lewis acid catalysts are effective in promoting the substitution of a chlorine atom with an O,O-dialkyl dithiophosphoric acid radical. google.com Zinc chloride and stannous chloride are often preferred as they tend to produce lighter-colored products. google.com The catalyst can be added directly or generated in situ from the corresponding metal or other metal salts. google.com

The catalytic activity of these metal chlorides is believed to arise from their conversion to the metal salt of the dialkyl this compound, which then reacts with the organic chloride and is subsequently regenerated. google.com This mechanism has been applied in reactions involving various chloro-organic compounds, including chlorodioxanes, chlorodithianes, and chlorotetrahydropyrans. google.com

Furthermore, the addition of O,O-dialkyldithiophosphoric acids to non-activated α-olefins can be accelerated by using zinc chloride as a catalyst. kpfu.ru For example, the reaction of O,O-diisopropylthis compound with hexadec-1-ene in the presence of zinc chloride showed a significant increase in conversion compared to the uncatalyzed reaction. kpfu.ru

Dialkyl (alkylene) dithiophosphate (B1263838) adducts of stannous chloride have also been synthesized by reacting anhydrous tin(II) chloride with a dialkyl (alkylene) this compound. researchgate.netlookchem.com In these adducts, the tin(II) center acts as a Lewis acid. researchgate.net

Enhancement of Reaction Yields and Rates

The use of Lewis acid catalysts in conjunction with dithiophosphoric acids has been shown to improve both the yields and rates of various organic reactions. In the synthesis of O,O-dialkyl this compound esters from the reaction of an O,O-dialkyl this compound with an organic chloride, the presence of catalytic amounts of zinc chloride, ferrous chloride, or stannous chloride accelerates the reaction. google.com Further improvements in yield can be achieved by carrying out this Lewis acid-catalyzed reaction in the presence of an anhydride (B1165640) of a fatty acid. google.com

The synthesis of dithiophosphoric acids themselves can also be enhanced by catalysts. The reaction between alcohols or phenols and phosphorus pentasulfide to produce dithiophosphoric acids can be catalyzed to not only increase the reaction rate but also significantly improve the yields of the desired acids. google.com

Applications in Separation Science and Extraction Processes

Liquid-Liquid Extraction of Metal Ions

Liquid-liquid extraction, also known as solvent extraction, is a prominent technique that employs dithiophosphoric acid derivatives to separate metal ions from aqueous solutions. google.comgoogleapis.com In this process, a solution of a this compound ester in a water-insoluble organic solvent is brought into contact with an aqueous solution containing the metal ions. google.com The metal ions partition into the organic phase through the formation of neutral metal-dithiophosphate complexes, which are then separated from the aqueous phase.

This compound diesters have proven to be particularly effective in extracting heavy metal ions such as cadmium, copper, zinc, and arsenic from acidic aqueous solutions. google.com This is especially relevant in the purification of wet-process phosphoric acid, which is often contaminated with these ecologically significant heavy metals. google.com The process involves contacting the contaminated phosphoric acid, which can have a P₂O₅ content ranging from 3 to 80 weight percent, with a water-insoluble dialkylthis compound ester. google.comgoogle.com This method facilitates the removal of heavy metals that exist as complex compounds and are otherwise difficult to separate. google.com

Dialkylthis compound esters, with alkyl chain lengths typically between 4 and 18 carbon atoms, are commonly used as extracting agents. google.com These compounds can be used in their pure form, with a purity of over 95%, or dissolved in a water-insoluble organic solvent like kerosene. google.com The choice of the alkyl group can influence the extractive properties and the stability of the resulting metal complexes. For instance, di(2-ethylhexyl) this compound (D2EHDTPA) has been extensively studied for its high efficiency in extracting cadmium from phosphoric acid solutions. tandfonline.comresearchgate.nettandfonline.com Research has shown that even a low concentration of D2EHDTPA (0.02 M) can achieve complete extraction of cadmium from phosphoric acid. researchgate.net

The general mechanism for the extraction of a divalent metal ion (M²⁺) by a dialkylthis compound (HR) can be represented by the following equilibrium:

M²⁺(aq) + 2HR(org) ⇌ MR₂(org) + 2H⁺(aq)

This cation exchange mechanism highlights the release of protons into the aqueous phase as the metal complex is formed in the organic phase. mdpi.com

The versatility of this compound derivatives is evident in the numerous studies dedicated to the extraction of specific metals from various media.

The removal of cadmium from wet-process phosphoric acid is a critical application due to the high toxicity of cadmium. tandfonline.com Di(2-ethylhexyl) this compound (D2EHDTPA) has emerged as a highly efficient extractant for this purpose. tandfonline.comresearchgate.nettandfonline.comtandfonline.com Studies have demonstrated that D2EHDTPA can quantitatively remove cadmium from concentrated phosphoric acid solutions. tandfonline.comtandfonline.com The effectiveness of D2EHDTPA is notable, achieving similar extraction performance to other extractants like Cyanex 302 but at significantly lower concentrations. tandfonline.com

Understanding the stoichiometry of the extracted metal complex is crucial for optimizing the extraction process. For the extraction of cadmium with D2EHDTPA (denoted as HR), both slope analysis and saturation methods have indicated the formation of an anhydrous complex with the stoichiometry CdR₂. tandfonline.comresearchgate.nettandfonline.com This means that one cadmium ion complexes with two molecules of the deprotonated D2EHDTPA. tandfonline.com The formation of this stable, neutral complex drives the extraction of cadmium into the organic phase.

Different studies have reported varying stoichiometries for cadmium complexes with other related extractants, such as CdR₂(HR) with Cyanex 302 and CdR₂(HR)₂ with D₂EHPA, highlighting the influence of the specific extractant structure on the complex formed. researchgate.net

The efficiency of cadmium extraction using this compound is influenced by several key parameters. researchgate.net

pH: The extraction of cadmium is highly dependent on the pH of the aqueous phase. dicle.edu.tr For the removal of Cd(II) with dinonylthis compound (HDDTP), quantitative extraction is achieved in a pH range of 0.5 to 6. dicle.edu.tr One study found that the optimal pH for cadmium extraction from phosphoric acid is 3. researchgate.net

Solvent Type: The choice of diluent for the this compound ester can affect the extraction efficiency. While various solvents like kerosene, toluene (B28343), xylene, and carbon tetrachloride have been tested, the effect on cadmium extraction has been shown to be minimal in some cases. journalssystem.com Dodecane is another commonly used diluent. researchgate.nettandfonline.com

Contact Time: The extraction process is generally rapid. Kinetic studies with D2EHDTPA have shown that extraction equilibrium is reached in less than 5 minutes. tandfonline.com However, to ensure complete extraction, a contact time of 30 minutes is often employed in batch experiments. tandfonline.com One optimization study suggested a stirring time of 90 minutes. researchgate.net

Concentration: The concentration of the extracting agent is a critical factor. researchgate.net A stoichiometric ratio of HDDTP to Cd(II) of 2:1 is sufficient for the quantitative removal of cadmium. dicle.edu.tr An optimal concentration of the extracting agent was found to be 10⁻² M in one study. researchgate.net

The following table summarizes the optimal conditions found in a study for the extraction of cadmium from phosphoric acid:

ParameterOptimal Value
pH3
Extracting Agent Concentration10⁻² M
Organic/Aqueous Phase Ratio1.1
Stirring Time90 min
Stirring Rate800 rpm
Data from a study on the removal of cadmium from phosphoric acid. researchgate.net

Specific Metal Extraction Studies

Cadmium Extraction from Phosphoric Acid Media
Stripping Efficiency using Mineral Acids (e.g., HCl)

The process of stripping, or back-extraction, is crucial for recovering the extracted metal from the organic phase and for regenerating the extractant for reuse. Mineral acids are commonly employed as stripping agents. The efficiency of stripping metals from the loaded organic phase containing this compound derivatives is dependent on the type and concentration of the mineral acid.

For instance, in the context of cadmium extraction using di(2-ethylhexyl) this compound (D2EHDTPA), quantitative stripping was achieved with 4 M hydrochloric acid (HCl). researchgate.net An alternative stripping solution of an HCl-NaCl mixture was also found to be effective. researchgate.net Studies on copper extraction have shown that the stripping efficiency using various mineral acids follows the order: H₂SO₄ > HCl > HNO₃. researchgate.net Specifically, with sulfuric acid (H₂SO₄), a stripping percentage of over 99% was attained at a concentration of 1.5 M. researchgate.net The choice of stripping agent is often tailored to the specific metal being recovered and the downstream processing requirements. For example, when stripping aluminum from an organic phase loaded with PC 88 A (a phosphonic acid), sulfuric acid proved to be the most effective among HCl, HNO₃, and H₂SO₄, reaching maximum efficiency at a 1.0 M concentration. nih.gov In another case involving iron extraction with technical grade di-(2-ethylhexyl) phosphoric acid (D2EHPA), it was found that 99.4% of the extracted iron could be stripped using 5 M HCl in three stages. memphis.edu

The stripping of loaded metal complexes is often an equilibrium-driven process. For iron extracted with decanol (B1663958) from a chloride medium, the stripping rate with 0 to 1 mol/dm³ HCl was reported to be above 90%, indicating the relative ease of recovery. atlantis-press.com

Table 1: Stripping Efficiency of Various Metals using Mineral Acids

Metal Extractant Stripping Agent Concentration Stripping Efficiency Source(s)
Cadmium Di(2-ethylhexyl) this compound (D2EHDTPA) HCl 4 M Quantitative researchgate.net
Copper Not Specified H₂SO₄ 1.5 M >99% researchgate.net
Iron Technical Grade D2EHPA HCl 5 M 99.4% (3 stages) memphis.edu
Iron Decanol HCl 0 - 1.0 mol/dm³ >90% atlantis-press.com
Aluminum PC 88 A H₂SO₄ 1.0 M Maximum nih.gov
Iron Extraction from Chloride Solutions

Di(2-ethylhexyl) this compound (D2EHDTPA) has been investigated for the extraction of iron from chloride solutions. This application is relevant in hydrometallurgical processes where iron is a common impurity that needs to be removed. The extraction efficiency is influenced by factors such as the acidity of the aqueous phase and the concentration of the extractant.

Once iron is loaded into the organic phase, it can be recovered through a stripping process. For systems utilizing a binary extractant of D2EHDTPA and TOMA from chloride solutions, iron(III) stripping can reach 99% efficiency using a 0.1 M H₂SO₄ solution. mdpi.com In systems where iron is extracted by D2EHDTPA alone, the loaded organic phase can be efficiently stripped using water or dilute acid solutions. researchgate.net Difficulties in stripping have been noted in some systems, particularly when using organophosphorus acids like D2EHPA, which may require high concentrations of acid for effective stripping. atlantis-press.com To overcome this, reductive stripping can be employed. This involves using a reducing agent to convert Fe(III) in the organic phase to Fe(II), which is more easily stripped. For an organic phase of D2EHPA and TBP loaded with iron, a mixture of H₂SO₄ and a reducing agent like sulfurous acid (H₂SO₃) or sodium sulfite (B76179) (Na₂SO₃) has been shown to be effective. koreascience.kr

Uranium and Thorium Separation from Rare Earths

Dithiophosphoric acids are effective reagents for the separation of actinides like uranium and thorium from lanthanides, also known as rare earth elements (REEs). This separation is challenging due to the similar physicochemical properties of these elements. researchgate.net The principle behind the separation lies in the differential extraction behavior of these elements under controlled conditions.

Long-chain dialkyldithiophosphoric acids can extract thorium(IV) and uranium(VI) with over 99% efficiency from solutions at a pH higher than 2. iaea.org In contrast, the extraction of rare earths(III) under the same conditions is poor. iaea.org For instance, the extraction of La(III) and Gd(III) with di-(2-ethylhexyl)this compound (HEhdtp) in benzene (B151609) is only around 40%. iaea.org This difference in extractability allows for their separation. The separation factor can be improved by adjusting the pH; as pH increases above 1, thorium extraction exceeds 99%, while REE extraction remains around 20%. iaea.org

Thin-layer chromatography (TLC) has also been used to study and achieve these separations. Using silica (B1680970) gel impregnated with ammonium (B1175870) nitrate (B79036) and a mobile phase containing di-(2-ethylhexyl)-dithiophosphoric acid, U(VI) and Th(IV) have been successfully separated from some rare earths. researchgate.netresearchgate.net The resolution of the separation is significantly improved on the impregnated silica gel compared to using it plain. researchgate.netresearchgate.net

Feasibility of Continuous Extraction-Stripping Processes

The successful demonstration of metal extraction and stripping in batch experiments has led to investigations into the feasibility of continuous processes, which are essential for industrial applications. Continuous counter-current extraction and stripping operations in mixer-settlers have been shown to be viable for processes involving dithiophosphoric acids.

A continuous micro-pilot scale mixer-settler was successfully tested for both the extraction and stripping of cadmium from phosphoric acid using D2EHDTPA. researchgate.net The study achieved an extraction rate of over 99% in steady-state conditions. researchgate.net The subsequent continuous stripping using 4 M HCl resulted in the recovery of more than 96% of the cadmium in a single stage. researchgate.net The experimental results from the mixer-settler stages were in good agreement with theoretical predictions from McCabe-Thiele diagrams, indicating ideal stage behavior with Murphree efficiencies greater than 98%. researchgate.net Based on these findings, an optimal flowsheet was proposed to purify the acid and recover a concentrated cadmium solution. researchgate.netacs.org The feasibility of such a continuous process for cadmium suggests that similar continuous extraction-stripping circuits could be designed for other metals, like iron, provided the chemical parameters are optimized. researchgate.netjournalssystem.com

Chelation for Analytical Determination of Trace Elements

Dithiophosphoric acids and their derivatives, such as O,O-diethyldithiophosphate (DDTP), are versatile chelating agents used in analytical chemistry for the preconcentration and separation of trace metal ions prior to their determination by spectrometric techniques. tandfonline.comresearchgate.net The presence of sulfur and phosphorus atoms in the molecule allows for the formation of stable complexes with a wide range of metals. researchgate.net

This chelation is exploited in sorbent extraction procedures. For example, a method for the preconcentration of gold, silver, and palladium involves sorbing their this compound O, O-diethyl ester complexes onto an activated carbon column from acidic solutions. tandfonline.com The retained analytes are then eluted and measured, allowing for their determination at trace levels with high quantitative recoveries (≥95%). tandfonline.com

Novel chelating resins synthesized with dithiocarbamate (B8719985) functionalities, which are structurally related to dithiophosphates, have been applied to enhance the sensitivity of inductively coupled plasma (ICP) spectroscopy for determining ultratrace elements in biological samples like bone and urine. nih.gov The use of these chelating agents in preconcentration steps effectively addresses limitations in analyzing very low concentration levels. nih.govrsc.org The high stability of the metal-dithiophosphate complexes in acidic media is a significant advantage for these analytical applications. researchgate.net

Chromatographic Separations

Dialkyldithiophosphoric acids serve as crucial complexing agents in various chromatographic methods, enabling the separation of metal ions based on the differential partitioning of their complexes between a stationary phase and a mobile phase. utm.md These techniques are valued for their simplicity and effectiveness in handling complex mixtures, including those containing radioactive materials. utm.md

Thin Layer Chromatography (TLC) is a widely used analytical technique for separating components in a mixture. libretexts.org In the context of metal ion analysis, various dialkyldithiophosphoric acids are employed as complexing agents within the mobile phase to facilitate separation on stationary phases like silica gel. utm.mdresearchgate.net

The separation mechanism relies on the formation of metal-dithiophosphate complexes that have varying affinities for the stationary and mobile phases. utm.md By carefully selecting the organic solvents and the concentration of the this compound, specific separations can be achieved. utm.md For instance, researchers have successfully separated U(VI) from Th(IV), as well as both from various lanthanides(III) (Ln(III)). utm.mdresearchgate.net Separations within the lanthanide series, such as separating light lanthanides from heavy ones or resolving pairs like Pr(III)-Sm(III) and Gd(III)-Er(III), have also been demonstrated. utm.md

The effectiveness of these separations can be enhanced by modifying the stationary phase, for example, by impregnating silica gel with ammonium nitrate, which improves resolution. researchgate.netresearchgate.net Furthermore, the use of synergistic agents like trioctylphosphine (B1581425) oxide (TOPO) in the mobile phase alongside a this compound can enhance the retention factors of certain metal ions, suggesting a cooperative extraction mechanism. researchgate.net

Table 2: Examples of Metal Ion Separations using Dithiophosphoric Acids in TLC

This compound DerivativeStationary PhaseMobile Phase ComponentsSeparation AchievedReference
di(n-butyl)this compound (HDBDTP)Silica Gel HOrganic solvents + HDBDTPSeparation of U(VI), Th(IV), Ln(III), Co(II), Ni(II), Cu(II) utm.md
di(iso-butyl)this compound (HDiBDTP)Silica Gel HElectron donor solvents + HDiBDTPSeparation of light vs. heavy lanthanides; Pr(III)-Sm(III), Sm(III)-Gd(III), Gd(III)-Er(III) pairs utm.md
di(2-ethylhexyl)this compound (HDEHDTP)Silica Gel H impregnated with 2.5 M NH₄NO₃Methyl-ethyl-ketone, TetrahydrofuranImproved resolution for separating U(VI), Th(IV), and rare earths from each other researchgate.netresearchgate.net
di(n-butyl)this compound (HDBDTP) & TOPOSilica Gel HOrganic solvents + HDBDTP + TOPOEnhanced separation of U(VI), Th(IV), and Ln(III) from each other researchgate.net

Column chromatography, particularly extraction chromatography and solid-phase extraction, is a powerful technique for the purification and selective separation of metal ions using this compound derivatives. utm.md This method combines the selectivity of solvent extraction with the multi-stage nature of a chromatographic process. utm.md

In this approach, a stationary phase, which can be a resin or an inert support, is impregnated with a this compound derivative that acts as a chelating agent. researchgate.netutm.md A solution containing a mixture of metal ions is then passed through the column. Due to the varying stabilities and formation kinetics of the metal-dithiophosphate complexes, different metal ions are retained on the column to different extents, allowing for their selective elution and separation. utm.md

For example, di(2-ethylhexyl)this compound (HDEHDTP) has been used in column systems to achieve the selective separation of Cu(II) from other metal ions. utm.md Another application involves the preconcentration of lead, where a Pb-DDTP complex is formed and then adsorbed onto a solid-phase extraction (SPE) column packed with materials like C18-silica or activated carbon. researchgate.net The retained lead can then be eluted with a suitable solvent, such as ethanol, and quantified. researchgate.net This technique is not only used for separating metal ions but also for purifying reaction products in organic synthesis, where column chromatography is a standard method for isolating desired compounds from impurities. doi.orgthieme-connect.de

Table 3: Applications of Dithiophosphoric Acids in Column Chromatography

ApplicationThis compound DerivativeChromatographic MethodSorbent/Stationary PhaseTarget Analyte/SeparationReference
Metal Ion Separationdi(2-ethylhexyl)this compound (HDEHDTP)Extraction ChromatographyHeptane mobile phase, then H₂SO₄ eluentSelective separation of Cu(II) utm.md
Preconcentration of LeadO,O-diethyl this compound (DDTP)Solid-Phase Extraction (SPE)C18, Activated Carbon, Polyurethane FoamPreconcentration of Pb²⁺ from aqueous samples researchgate.net
Purification of Organic CompoundsO,O-Diisopropyl S-Hydrogen PhosphorodithioateColumn ChromatographySephadexPurification of synthesized organic phosphate (B84403) derivatives thieme-connect.de
Purification of NicotinatesNot specifiedColumn ChromatographySilica Gel (SiO₂)Purification of synthesized nicotinate (B505614) esters doi.org

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been extensively applied to model the behavior of dithiophosphoric acids and their derivatives. These computational methods allow for the detailed examination of electronic structure, energy, and geometry of molecules, providing a foundation for understanding their chemical properties.

Investigation of Reaction Mechanisms and Transition States in Catalysis

Computational studies have been crucial in mapping out the mechanistic pathways of reactions catalyzed by dithiophosphoric acids. A notable example is the study of Nazarov cyclizations catalyzed by a H8-BINOL dithiophosphoric acid. researchgate.netuq.edu.auresearchgate.netuq.edu.au DFT calculations have revealed a mechanistic divergence between phosphoric acid-catalyzed and this compound-catalyzed reactions. researchgate.netuq.edu.au In the case of this compound, the proposed mechanism involves an initial proton transfer from the catalyst to the substrate, which leads to the formation of an ion pair before the electrocyclic ring closure occurs. researchgate.netuq.edu.au This initial proton transfer expands the possible binding modes between the catalyst and the substrate. researchgate.net For instance, in one transition state, the cation may form a hydrogen bond with an oxygen atom of the dithiophosphate (B1263838) group, while in another, it remains associated with a sulfur atom. researchgate.net

In some cases, computational predictions of enantioselectivity in this compound-catalyzed reactions have shown discrepancies with experimental results. uq.edu.auresearchgate.net For example, in the H8-BINOL this compound-catalyzed Nazarov cyclization, the predicted enantioselectivity was unexpectedly high and did not align with experimental observations. uq.edu.auresearchgate.net Further computational analysis suggested that the poor enantioselectivity observed in reality could be attributed to the formation of a carbon-sulfur covalent bond between the catalyst and the substrate. uq.edu.auresearchgate.net This bond formation interrupts the direct pathway to the desired cyclopentenone products and instead leads to E/Z isomerization of the substrate. uq.edu.auresearchgate.net

Another proposed mechanism for this compound-catalyzed reactions, such as the intramolecular hydroamination and hydroarylation of dienes, involves the addition of the acid catalyst to the diene, followed by an SN2′ displacement of the resulting dithiophosphate intermediate. nih.gov This "covalent catalysis" mechanism, where the catalyst is directly bonded to the substrate during the nucleophilic addition step, is hypothesized to facilitate high enantioselectivity. nih.gov

Prediction of Acidic Properties (e.g., pKa Values)

The acidity of dithiophosphoric acids, represented by their pKa values, is a fundamental property that influences their catalytic activity. While experimental pKa values for dithiophosphoric acids are not always readily available, computational models can provide reliable predictions. For this compound itself, computational models have predicted a pKa value of approximately -0.10 in an aqueous solution.

DFT calculations have also been employed to predict the pKa values of a range of acidic phosphorus-containing compounds, which can include this compound derivatives. cas.cnnih.gov These studies often involve developing a correlation between experimental pKa values and various calculated structural parameters. cas.cnnih.gov Such predictive models are valuable for the rational design of new catalysts with tailored acidic properties.

Analysis of Enantioselectivity Induction Mechanisms

Understanding the origin of enantioselectivity is a key objective of computational studies in asymmetric catalysis. In the context of this compound catalysts, DFT calculations have been used to analyze the interactions between the catalyst and the substrate in the transition state that determine the stereochemical outcome.

However, accurately predicting enantioselectivity for this compound-catalyzed reactions has proven to be challenging. researchgate.netuq.edu.au In the study of the Nazarov cyclization catalyzed by an H8-BINOL this compound, different DFT functionals yielded widely varying predictions for the level of enantioselectivity, and in some cases, even disagreed on which enantiomer would be favored. researchgate.net This suggests that the transition state geometries optimized in the gas phase or with implicit solvent models may not fully represent the true transition states in solution. researchgate.net The presence of ion pairs that are not highly organized and lack strong, directional non-covalent interactions between the substrate and the catalyst has been proposed as a possible reason for these computational challenges. researchgate.net

The table below presents a selection of predicted enantioselectivities for the electrocyclization of a divinyl ketone catalyzed by a specific H8-BINOL this compound, as computed with various theoretical methods. The significant variation in the results underscores the difficulty in accurately modeling these systems.

Single Point Calculation MethodΔΔE‡ (kcal/mol)ΔΔG‡ (uncorrected) (kcal/mol)ΔΔG‡ (quasi-harmonic) (kcal/mol)
M06-2X/6-311+G(d,p)0.52.20.8
M06-2X/6-311+G(d,p)-PCM-1.70.0-1.4
M06-2X/def2-TZVPP-1.30.3-1.1
B3LYP-D3(BJ)/6-311+G(d,p)-0.21.50.1
B97-D/6-311+G(d,p)2.03.72.2
ωB97X-D/6-311+G(d,p)0.82.61.1

Computational Approaches for Molecular Stability

Other reactivity descriptors derived from DFT calculations, such as chemical potential and global electrophilicity index, can also be used to confirm the stability of these compounds. nih.gov A negative chemical potential suggests stability, while a higher electronegativity indicates a greater ability to attract electrons. nih.gov

Molecular Docking Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While there is a lack of specific molecular docking studies focused solely on this compound, research has been conducted on closely related dithiophosphonic acid derivatives. researchgate.net These studies often involve docking the compounds with biological targets, such as proteins implicated in cancer, to predict potential interactions and binding affinities. researchgate.net For example, nickel(II) complexes of dithiophosphonic acids have been docked with colon cancer antigen proteins (ID 2HQ6) and liver cancer proteins (PDB ID: 3WZE) to investigate their potential as anticancer agents. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Techniques

To address the computational challenges of modeling large, complex systems, such as a this compound catalyst interacting with a substrate in a solvent environment, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) techniques are often employed. researchgate.netuq.edu.au In this approach, the most chemically relevant part of the system, such as the reacting species and the catalytic core, is treated with a high-level quantum mechanics (QM) method, while the remainder of the system, including the bulk of the catalyst and the solvent, is described using a more computationally efficient molecular mechanics (MM) force field. researchgate.netuq.edu.au

QM/MM calculations have been utilized in the study of this compound-catalyzed Nazarov cyclizations. researchgate.netuq.edu.au For example, a two-layer ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) partitioning scheme has been used, where the high-level layer, treated with QM (e.g., B3LYP/6-31G(d)), consists of the substrate and the this compound group of the catalyst. researchgate.net The low-level layer, encompassing the entire transition state including the catalyst's biaryl backbone, is treated with MM (e.g., UFF). researchgate.net This approach allows for a more manageable computational cost while still providing a detailed quantum mechanical description of the crucial interactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been instrumental in elucidating the dynamic behavior, decomposition pathways, and interaction mechanisms of this compound derivatives, particularly zinc dialkyldithiophosphates (ZDDPs), which are widely used as anti-wear additives in lubricants. acs.org

Ab initio molecular dynamics simulations have been employed to explore the thermal decomposition of ZDDPs in the gas phase. acs.org These simulations have shown that at elevated temperatures, the coordination number of the zinc atom in ZDDP monomers tends to decrease from four to two or three. acs.org This change in coordination has a significant impact on the electronic structure of the molecule, which can, in turn, affect its reactivity with other chemical species. acs.org

MD simulations have also provided crucial insights into the various decomposition pathways of ZDDPs. These pathways include the loss of alkyl or alkoxy radicals and the elimination of olefins and sulfides from the ZDDP molecule. acs.org Understanding these decomposition routes is vital for comprehending how these molecules form protective anti-wear films.

Furthermore, computational studies have utilized methods like third-order density-functional tight-binding (DFTB3) to investigate the effects of pressure and shear stress on the decomposition of ZDDP and the formation of tribofilms. acs.org These simulations have been successful in modeling the complex chemical reactions that occur under tribological conditions.

A summary of the applications of molecular dynamics simulations in the study of this compound derivatives is presented in the table below.

Simulation Type System Studied Key Findings Reference
Ab initio MDZDDP monomers and linkage isomersFavored 2- and 3-coordinate Zn structures at high temperatures; identification of decomposition pathways (loss of radicals, elimination of olefins). acs.org
DFTB3ZDDP on diamond-like carbon surfacesElucidation of decomposition mechanisms under contact pressure and shear stress. acs.org
Ab initio DFTZDDP on iron substratesMolecular dissociation is energetically favored on the substrate, leading to the detachment of organophosphorus units. unibo.it

Conformational Analysis and Intermolecular Interactions

Conformational analysis of this compound derivatives provides fundamental information about their three-dimensional structures and the interactions that govern their behavior. These studies are crucial for understanding their reactivity and how they interact with other molecules.

X-ray crystallography has been a key technique in determining the solid-state conformations of various this compound derivatives. For instance, in certain stannocane derivatives of this compound, the eight-membered ring adopts a boat-chair conformation. researchgate.net The 1,3,2-dioxaphosphorinane (B14751949) ring in these compounds typically exhibits a chair conformation. researchgate.net

Computational methods, particularly density functional theory (DFT), have been extensively used to study the conformational preferences and the nature of intermolecular interactions. acs.org DFT calculations have been employed to investigate the effects of different substituents on the structure and properties of ZDDPs. cgl.org.cn

Intermolecular interactions play a significant role in the properties and function of this compound derivatives. In the solid state, short intermolecular sulfur-sulfur contacts have been observed in some triorganotin(IV) dithiophosphate esters. researchgate.net These interactions can influence the packing of the molecules in the crystal lattice.

Furthermore, studies on mixed extractor systems containing dialkylphosphoric acid have highlighted the importance of intermolecular interactions, which can be tailored by altering the composition of the mixture. rsc.org Techniques such as attenuated total reflection infrared (ATR-IR) and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate these interactions. rsc.org

The table below summarizes key findings from conformational and interaction studies of this compound derivatives.

Compound Type Method Conformational Finding Intermolecular Interactions Reference
Stannocane derivativesX-ray analysis, NMRBoat-chair conformation of the eight-membered ring; chair conformation of the 1,3,2-dioxaphosphorinane ring.1,5 transannular Sn···O and Sn···S interactions. researchgate.net
Triorganotin(IV) dithiophosphate estersX-ray analysisTightly packed, centrosymmetric structure.Short intermolecular sulfur-sulfur contacts (3.30 Å). researchgate.net
Zinc dialkyldithiophosphates (ZDDPs)DFT calculationsInvestigation of substituent effects on molecular structure.Not specified in the provided context. cgl.org.cn
Mixed dialkylphosphoric acid extractantsATR-IR, NMR spectroscopyElucidation of varied intermolecular interactions based on composition.Tailorable intermolecular forces. rsc.org

Advanced Analytical Characterization Techniques

Spectroscopic Methods

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the elucidation of the structure and properties of dithiophosphoric acids. Different regions of the electromagnetic spectrum provide unique information about the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the context of dithiophosphoric acids and their derivatives, IR spectra reveal characteristic absorption bands that correspond to the stretching and bending vibrations of specific bonds. mdpi.com

The key functional groups and their typical IR absorption ranges are indispensable for structural confirmation. For instance, the presence of P-S, P=S, and P-O-C bonds gives rise to distinct peaks in the IR spectrum. A study on an acrylate (B77674) of dialkyl dithiophosphoric acid identified several characteristic peaks: the P-S absorption at 545 cm⁻¹, the S-C absorption at 575 cm⁻¹, and the P=S absorption at 676 cm⁻¹. mdpi.com Additionally, absorptions for O-P-O and C-O-P were observed at 854 cm⁻¹ and 996 cm⁻¹, respectively. mdpi.com The broad O-H stretch of the acidic proton in the parent acid is also a key feature, typically appearing in the 2500-3300 cm⁻¹ region, while the S-H stretch is expected around 2550-2600 cm⁻¹, though it is often weak.

Table 1: Characteristic Infrared Absorption Bands for this compound Derivatives

Functional GroupVibration TypeAbsorption Range (cm⁻¹)Intensity
P=SStretching600 - 700Strong
P-SStretching500 - 600Medium to Strong
P-O-C (Alkyl)Stretching950 - 1050Strong
(P)-O-CStretching1058 - 1083Strong
S-HStretching2550 - 2600Weak
O-H (in acid)Stretching2500 - 3300Broad, Strong
C-H (Alkyl)Stretching2850 - 2960Strong

This table provides typical ranges, and actual values can vary based on the specific molecular structure and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for detailed structural elucidation of organic compounds. It provides information about the chemical environment of specific nuclei, such as ³¹P, ¹H, and ¹³C.

Given that phosphorus is the central atom in dithiophosphoric acids, ³¹P NMR spectroscopy is an exceptionally informative technique. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, including the nature of the substituents and the coordination state. slideshare.net The spectra are typically referenced to an external standard of 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm. youtube.com

For free, uncoordinated dithiophosphoric acids, the ³¹P chemical shifts are generally observed in the downfield region, typically between +76 and +92 ppm. scielo.org.mxtsijournals.com The coordination of the dithiophosphate (B1263838) ligand to a metal center causes a significant change in the ³¹P chemical shift. This shift can indicate the coordination mode of the ligand (e.g., monodentate or bidentate). scielo.org.mx For instance, bidentate coordination in metal complexes often results in chemical shifts in the range of 82-101 ppm. scielo.org.mx

Table 2: Typical ³¹P NMR Chemical Shift Ranges for Dithiophosphoric Acids and Derivatives

Phosphorus EnvironmentTypical Chemical Shift Range (ppm)
Free Dithiophosphoric Acids+76 to +92
Bidentate Coordinated Dithiophosphates+82 to +101
Monodentate Coordinated Dithiophosphates< +82

Chemical shifts are relative to 85% H₃PO₄.

¹H (proton) and ¹³C NMR spectroscopy provide detailed information about the organic framework of this compound derivatives. researchgate.net

In ¹H NMR, the chemical shifts and coupling patterns of the protons in the alkyl or aryl groups attached to the oxygen atoms allow for the complete mapping of the carbon skeleton. For example, in O,O-diethyl this compound, one would expect to see a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from coupling to each other. Furthermore, coupling to the ³¹P nucleus can provide additional structural information, with typical ³J(P-O-C-H) coupling constants on the order of 10-20 Hz. scielo.org.mx

¹³C NMR spectroscopy complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom. researchgate.net The carbon atoms closer to the electronegative oxygen and phosphorus atoms will be deshielded and appear at a higher chemical shift (further downfield). Similar to ¹H NMR, coupling between the ¹³C and ³¹P nuclei (²J(P-O-C) and ³J(P-O-C-C)) provides valuable connectivity information. scielo.org.mx For O,O-diethyl this compound, the carbon of the methylene group (CH₂) would show a larger downfield shift compared to the methyl group (CH₃) carbon. nih.gov

Table 3: Illustrative ¹H and ¹³C NMR Data for the Diethyl Dithiophosphate Moiety

NucleusGroupTypical Chemical Shift (ppm)Typical P-Coupling (Hz)
¹H-O-CH₂-CH₃~4.1³J(P-O-C-H) ≈ 15-16
¹H-O-CH₂-CH₃~1.4
¹³C-O-CH₂-CH₃~64²J(P-O-C) ≈ 9
¹³C-O-CH₂-CH₃~16³J(P-O-C-C) ≈ 6

Data is based on representative derivatives and may vary. Chemical shifts are relative to TMS. scielo.org.mxnih.gov

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. medwinpublishers.com It provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its identification and structural elucidation. medwinpublishers.com

In the analysis of dithiophosphoric acids and their derivatives, electron ionization (EI) and electrospray ionization (ESI) are common techniques. For example, diethyl this compound shows a distinct molecular ion peak [M]⁺• at m/z 186 under EI conditions. medwinpublishers.com The fragmentation pattern is also characteristic; a major fragment ion at m/z 153 corresponds to the loss of a sulfhydryl radical (•SH), which is indicative of the P-SH group. medwinpublishers.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. nih.gov

Table 4: Characteristic Mass Spectrometry Fragments for O,O-Diethyl this compound

m/zIonDescription
186[C₄H₁₁O₂PS₂]⁺•Molecular Ion [M]⁺•
153[C₄H₁₀O₂PS]⁺Loss of •SH
125[C₂H₆O₂PS]⁺Loss of C₂H₅•
97[H₂O₂PS]⁺
81[H₂OPS]⁺

Fragmentation data is based on Electron Ionization (EI) Mass Spectrometry. medwinpublishers.com

Application in Mechanistic Studies (e.g., Deuterium (B1214612) Labelling)

Deuterium labelling is a powerful tool for probing the reaction mechanisms involving dithiophosphoric acids. By replacing hydrogen with deuterium atoms at specific positions in the reactant molecules, chemists can trace the path of these atoms throughout a chemical transformation, providing insight into bond-breaking and bond-forming steps. nih.govnih.gov

In the context of this compound-catalyzed reactions, such as the intramolecular hydroamination and hydroarylation of dienes and allenes, deuterium labelling studies have been instrumental. nih.govnih.govescholarship.org For instance, research has shown that chiral dithiophosphoric acids can catalyze these reactions to produce heterocyclic products with high yield and enantiomeric excess. nih.govnih.govescholarship.org Mechanistic hypotheses, which often involve the addition of the acid catalyst to the diene followed by a nucleophilic displacement of the dithiophosphate intermediate, are supported by mass spectrometry and deuterium labelling experiments. nih.govnih.govescholarship.org

One study demonstrated that the addition of a deuterated achiral dithiophosphinic acid across a cyclic olefin proceeded with a high degree of syn-stereoselectivity. nih.gov This observation, coupled with the lack of epimerization under prolonged heating, suggests a specific and controlled reaction pathway. nih.gov Further experiments with a cyclic substrate and a deuterated catalyst revealed a 1,4-syn-stereoselectivity, supporting a mechanism of initial syn-addition of the S-H(D) bond across the olefin, followed by a syn-SN2′ displacement. nih.gov The use of deuterated triflic acid in a control experiment, which resulted in no diastereoselectivity, strongly indicated that the this compound-catalyzed reaction follows a mechanistically distinct pathway from simple Brønsted acid catalysis. nih.govescholarship.org

Isotopic exchange reactions have also been studied to understand the reactivity of this compound derivatives. The kinetics and mechanism of the isotopic exchange reaction between elemental sulfur and O,O-diaryl dithiophosphates have been investigated, revealing that the reaction is first-order with respect to the dithiophosphate. tandfonline.com A kinetic isotope effect (kH/kD) of ammonium (B1175870) hydrogen supported a mechanism involving the isomerization of trialkylammonium dithiophosphate to an ion-pair preceding the exchange with elemental sulfur. tandfonline.com

Table 1: Examples of Deuterium Labelling Studies in this compound Chemistry

Reaction Type Deuterated Species Key Finding Citation
Intramolecular Hydroamination/HydroarylationDeuterated chiral this compoundSupported a covalent catalysis mechanism involving SN2' displacement. nih.govnih.govescholarship.org
Addition to Cyclic OlefinDeuterated achiral dithiophosphinic acidDemonstrated high syn-stereoselectivity in the addition step. nih.gov
Isotopic ExchangeDeuterated trialkylammonium dithiophosphateRevealed a kinetic isotope effect, supporting an ion-pair mechanism. tandfonline.com
Identification of Reaction Products and Impurities

The synthesis of dithiophosphoric acids and their subsequent reactions can lead to a mixture of products and impurities. Accurate identification of these species is crucial for process optimization, quality control, and understanding reaction pathways.

Dialkyl this compound, a common reactant, is typically produced by reacting an alcohol with phosphorus pentasulfide. google.com This process can result in a product that is 85-90% pure, with major impurities including excess alcohol, water, and neutral phosphorus compounds. google.com These impurities can interfere with subsequent reactions, making their identification and quantification important. google.com For instance, in the synthesis of dialkyl this compound esters, these impurities are also reactive with organic chlorides, potentially reducing the yield of the desired product. google.com

Various analytical techniques are employed to identify reaction products and impurities. For example, in the synthesis of ZDDPs (zinc dialkyldithiophosphates), FT-IR spectroscopy is used to confirm the presence of key functional groups like P-O-C. sciensage.info In the synthesis of dibutyl this compound, ³¹P-NMR is used to identify and quantify the desired product and various phosphorus-containing impurities, with one study reporting a purity of approximately 86% for the main product. uni-hamburg.de

The reaction of dithiophosphoric acids with other reagents can also lead to complex product mixtures. For example, the reaction of O-thioacylhydroxylamines with dithiophosphoric acids can yield acyl thiophosphoryl disulfides and ammonium dithiophosphates. researchgate.net The identification of these products, often aided by techniques like ³¹P NMR, is essential for elucidating the reaction mechanism, which may involve radical intermediates. researchgate.net

Chromatographic Techniques

Chromatography is a cornerstone for the separation, purification, and analysis of dithiophosphoric acids and their derivatives. The choice of technique depends on the specific analytical challenge, from monitoring reaction progress to isolating pure compounds.

Thin Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative analysis of this compound reaction mixtures. utm.mdgoogle.com It is particularly useful for monitoring the progress of a reaction by observing the disappearance of reactants and the appearance of products. google.com

In the context of dithiophosphoric acids, TLC has been employed to analyze the formation of di-isopropyl this compound from the transesterification of dinonylphenylthis compound with isopropanol (B130326). google.com The analysis revealed the successful formation of the desired product in good yield. google.com Similarly, the reaction of diphenylthis compound with methanol (B129727) was monitored by TLC, showing the formation of phenol (B47542) and dimethylthis compound. google.com

TLC is also extensively used for the separation of metal ions complexed with dialkyldithiophosphoric acids. utm.mdresearchgate.netresearchgate.net The separation of U(VI), Th(IV), and various lanthanides(III) has been achieved using silica (B1680970) gel plates and mobile phases containing di(n-butyl)this compound (HDBDTP) or other derivatives. utm.mdresearchgate.netresearchgate.net The retention behavior of the metal complexes is influenced by the composition of the mobile phase, including the presence of electron-donating solvents. utm.mdresearchgate.net The use of a synergic mixture of HDBDTP and trioctylphosphine (B1581425) oxide (TOPO) has been shown to enhance the separation of lanthanides from each other. researchgate.net

Column Chromatography

Column chromatography is a preparative technique used for the purification of dithiophosphoric acids and their derivatives on a larger scale. utm.mdacs.orgdoi.org This method allows for the separation of compounds based on their differential adsorption to a stationary phase packed in a column.

The purification of dithiophosphoric acids themselves can be achieved using column chromatography. For instance, after synthesis, crude dithiophosphoric acids can be purified by column chromatography to remove unreacted starting materials and byproducts. doi.org

Column chromatography is also a key technique for the separation of metal ions using dithiophosphoric acids as complexing agents in a process known as extraction chromatography. utm.mdacs.org In this technique, a stationary phase is impregnated with a this compound derivative, and a mobile phase containing the metal ions is passed through the column. The differential affinities of the metal ions for the complexing agent result in their separation. This method has been successfully applied to the separation of polyvalent metal ions like Cu²⁺, Al³⁺, and Zn²⁺ using bis(2-ethylhexyl) this compound (DEHDTPA) as the eluent. acs.org The quantitative separation of Cu²⁺ and Al³⁺ has been achieved by sequential elution from a polyacrylic resin with DEHDTPA and sulfuric acid. acs.org

Hyphenated Techniques (e.g., HPLC-MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide powerful tools for the analysis of complex mixtures containing dithiophosphoric acids and their derivatives.

HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) is used for the separation and identification of non-volatile or thermally labile this compound derivatives. researchgate.netresearchgate.net For instance, the analysis of zinc O,O'-dialkyl dithiophosphate (ZDP) additives in lubricants can be performed by converting them into their p-nitrobenzylic esters, which are then analyzed by HPLC-MS. researchgate.net This method allows for the identification and quantification of the different alkyl chain lengths and isomers present in the ZDP mixture. researchgate.net Non-targeted screening using UHPLC-Orbitrap-MS has also been used to identify unexpected contaminants like diethyl this compound in food samples. researchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry) is suitable for the analysis of volatile and thermally stable this compound derivatives. researchgate.netmedwinpublishers.comoup.com To make them amenable to GC analysis, dithiophosphoric acids are often derivatized. For example, dialkylphosphates in human urine, which are metabolites of organophosphate pesticides, are derivatized with pentafluorobenzylbromide before GC-MS analysis. oup.com This method is highly sensitive, with detection limits in the pg/L range. oup.com GC-MS has also been used to identify and characterize phorate (B1677698) and its metabolites, including diethyl this compound, in visceral matrices. medwinpublishers.com The derivatization of ZDPs into their corresponding methyl esters allows for their characterization by GC-MS, providing information on the alkyl chain length and isomerism. researchgate.net

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) combines the separation power of HPLC with the structural elucidation capabilities of NMR. This technique is particularly valuable for the analysis of organophosphorus compounds where UV detection is not possible. researchgate.netsci-hub.se On-flow one-dimensional ¹H-³¹P heteronuclear single quantum coherence (HSQC) spectrometry has been utilized during chromatographic separation to detect characteristic organophosphorus degradation products. researchgate.netsci-hub.se This allows for the determination of their retention times, enabling the use of LC-SPE-NMR (Liquid Chromatography-Solid Phase Extraction-NMR) for the analysis of these compounds in complex matrices. researchgate.net

X-ray Diffraction (XRD) Analysis

The crystal structure of metal complexes of dithiophosphoric acids reveals how the dithiophosphate ligand coordinates to the metal center. For example, the crystal structure of (O,O'-diethyl dithiophosphato)triphenyltin(IV) at low temperature showed a unique monodentate coordination of the dithiophosphate ligand, which is unusual as it is typically chelating or bridging. acs.orgdtic.mil Single-crystal X-ray diffraction analysis of Ni(II) coordination compounds with dithiophosphonic acid derivatives has also been used to elucidate their structures. researchgate.net

XRD is also crucial for confirming the absolute configuration of chiral molecules. In a study on this compound-catalyzed hydroarylation, the structure and absolute configuration of the product were confirmed by X-ray analysis of a crystalline brominated derivative. nih.gov

Table 2: Selected Crystal Structure Data for this compound Derivatives

Compound Crystal System Space Group Key Structural Feature Citation
(O,O'-diethyl dithiophosphato)triphenyltin(IV)TriclinicMonodentate dithiophosphate ligand acs.orgdtic.mil
Me₂Ge[S₂POCMe₂CMe₂O]₂MonoclinicP2₁/a- cdnsciencepub.com
[Ni(L1)₂] (L1 = dithiophosphonic acid derivative)--Elucidated coordination geometry researchgate.net

Single-Crystal X-ray Diffraction for Definitive Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the precise three-dimensional atomic arrangement of crystalline this compound derivatives. This powerful technique allows for the unambiguous elucidation of molecular geometry, including bond lengths, bond angles, and the coordination environment of metal centers in dithiophosphate complexes.

Research has extensively utilized SCXRD to characterize a wide range of this compound derivatives. For instance, the structures of various metal complexes, such as those involving nickel(II) and tin(IV), have been meticulously detailed. Current time information in Dublin, IE.researchgate.net In the case of nickel(II) complexes with O,O'-dialkyldithiophosphate or (4-methoxyphenyl)-O-alkyldithiophosphonate ligands, SCXRD studies revealed a distorted square planar or hexa-coordinated geometry around the nickel atom, with the dithiophosphate ligands acting as chelating S,S-ligands. researchgate.netresearchgate.net

Similarly, the crystal structures of organotin(IV) compounds like bis(O,O'-diisopropyl dithiophosphato)diphenyltin(IV) and (O,O'-diethyldithiophosphato)triphenyltin(IV) have been confirmed through SCXRD. acs.org These studies provide concrete evidence of their monomeric nature and the specific coordination mode of the dithiophosphate ligand. The data obtained from SCXRD is often correlated with findings from other spectroscopic techniques, such as ³¹P NMR, to provide a comprehensive structural understanding in both solid and solution states. researchgate.net

Table 1: Selected Crystallographic Data for this compound Derivatives

CompoundCrystal SystemSpace GroupKey Structural FeatureReference
Ni{S₂P(OEt)₂}( aneN₃-mc1)MonoclinicP2₁/cDistorted square planar Ni(II) center researchgate.net
Ni{S₂P(p-CH₃OPh)(OiPr)}( aneN₃-mc1)TriclinicP-1Distorted square planar Ni(II) center researchgate.net
[Au₂{S₂P(OC₃H₇)₂}₂]TriclinicP-1Binuclear complex with bridging dithiophosphate ligands scirp.org
[S₂POCMe₂CMe₂O]AuCl₂MonoclinicP2₁/cGold(III) center with bidentate dithiophosphate researchgate.net
Interactive Data Table
CompoundCrystal SystemSpace GroupKey Structural FeatureReference
Ni{S₂P(OEt)₂}( aneN₃-mc1)MonoclinicP2₁/cDistorted square planar Ni(II) center researchgate.net
Ni{S₂P(p-CH₃OPh)(OiPr)}( aneN₃-mc1)TriclinicP-1Distorted square planar Ni(II) center researchgate.net
[Au₂{S₂P(OC₃H₇)₂}₂]TriclinicP-1Binuclear complex with bridging dithiophosphate ligands scirp.org
[S₂POCMe₂CMe₂O]AuCl₂MonoclinicP2₁/cGold(III) center with bidentate dithiophosphate researchgate.net

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For newly synthesized this compound derivatives, this analysis is crucial for verifying the empirical formula and confirming the purity of the compound. asoiu.edu.az The technique provides the percentage by weight of key elements such as carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and the metal (M), which are then compared against the calculated theoretical values based on the proposed molecular formula.

Numerous studies on this compound derivatives report the use of elemental analysis to confirm the successful synthesis of the target molecules. researchgate.netsemanticscholar.org For example, in the synthesis of macrocyclic complexes of lead(II) with alkylene dithiophosphates, elemental analysis was used to confirm the composition of the final products. semanticscholar.org The experimental findings for elements like C, H, N, S, and Pb were shown to be in close agreement with the calculated values for the proposed chemical formula. semanticscholar.org This validation is a critical step before proceeding with more advanced characterization methods. scirp.org

Table 2: Example of Elemental Analysis Data for a Pb(II) Macrocyclic Dithiophosphate Derivative

ElementFound (%)Calculated (%)
C39.8239.56
H2.652.64
N6.196.15
S14.1514.07
Pb22.9022.75
Data for C₃₀H₂₄N₄S₄O₄Cl₂Pb. Source: semanticscholar.org
Interactive Data Table
ElementFound (%)Calculated (%)
C39.8239.56
H2.652.64
N6.196.15
S14.1514.07
Pb22.9022.75

Data for C₃₀H₂₄N₄S₄O₄Cl₂Pb. Source: semanticscholar.org

Surface Analysis Techniques for Tribological Studies (e.g., SEM, EDS)

In the field of tribology, where this compound derivatives are widely used as anti-wear and extreme-pressure additives in lubricants, surface analysis techniques are vital for understanding their mechanism of action. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are a powerful combination for investigating the effects of these additives on lubricated surfaces. fx361.com

SEM provides high-resolution images of the surface topography, revealing details of the wear scars, such as grooves, pits, and the presence of protective films. mdpi.com EDS, an analytical technique integrated with SEM, allows for the elemental analysis of specific areas on the surface. nih.gov This is used to identify the elemental composition of the tribofilms formed during the lubrication process. The detection of elements like phosphorus (P), sulfur (S), and the corresponding metal (e.g., Zinc) from the dithiophosphate additive on the worn surface confirms the formation of a protective chemical layer. mdpi.com

Studies on nitrogen-containing derivatives of this compound have used SEM to compare the morphology of wear scars under different conditions, showing, for instance, rougher surfaces with more abrasion in a vacuum compared to atmospheric pressure. fx361.com EDS analysis in these studies confirms the presence of sulfur and phosphorus on the lubricated surfaces, which is crucial for the anti-wear performance. fx361.commdpi.com

Table 3: Elemental Composition of Wear Scars from Lubricants with Dithiophosphate Additives via EDS

LubricantDetected Elements on Wear ScarKey FindingReference
Base OilFe, O, CBaseline; no protective elements detected. nih.gov
Base Oil + MoDTCFe, O, C, Mo, SFormation of MoS₂ lubrication film. mdpi.com
Base Oil + ADDP¹Fe, O, C, P, SFormation of a P and S-containing tribofilm. mdpi.com
Base Oil + ZnDTPFe, O, C, Zn, P, SFormation of a zinc, phosphorus, and sulfur-containing tribofilm.
¹ADDP: Acrylate of Dialkyl this compound
Interactive Data Table
LubricantDetected Elements on Wear ScarKey FindingReference
Base OilFe, O, CBaseline; no protective elements detected. nih.gov
Base Oil + MoDTCFe, O, C, Mo, SFormation of MoS₂ lubrication film. mdpi.com
Base Oil + ADDP¹Fe, O, C, P, SFormation of a P and S-containing tribofilm. mdpi.com
Base Oil + ZnDTPFe, O, C, Zn, P, SFormation of a zinc, phosphorus, and sulfur-containing tribofilm.

¹ADDP: Acrylate of Dialkyl this compound

Atomic Absorption Spectrometry (AAS) for Trace Metal Determination

Atomic Absorption Spectrometry (AAS) is a highly sensitive and selective analytical technique used for the quantitative determination of specific metal elements in a sample. drawellanalytical.com The method relies on the principle that ground-state atoms of an element will absorb light at a characteristic wavelength. The amount of light absorbed is directly proportional to the concentration of the analyte element in the sample. drawellanalytical.com

In the context of dithiophosphoric acids, AAS is particularly useful for determining the concentration of trace metals in various matrices. For example, it can be used to analyze the metal content in lubricant oils, environmental samples (water, soil), or biological tissues that may have been exposed to dithiophosphate-containing compounds. drawellanalytical.com The high sensitivity of AAS allows for detection at very low concentrations, often in the parts-per-billion (ppb) range. drawellanalytical.com

AAS can be employed after a pre-concentration step to enhance detection limits. For instance, a method for determining molybdenum involves complexing it with the ammonium salt of O,O-diethyl this compound, adsorbing the complex onto activated carbon, and then analyzing the desorbed molybdenum using AAS. This approach highlights the utility of this compound derivatives as complexing agents in analytical procedures for trace metal analysis. utm.md

Table 4: Applications of AAS in Analysis Related to this compound Contexts

ApplicationAnalyteSample MatrixPurposeReference
Environmental MonitoringMoBiological & Geological MaterialsPre-concentration using diethyl-DTP prior to AAS determination.
Industrial AnalysisVarious MetalsChemicals, MetalsQuality control and compositional analysis. rsc.org
Biological AnalysisAl, Cd, Pb, Cu, Ni, etc.Human TissueProfiling trace element accumulation. drawellanalytical.com
Water AnalysisCu, Pb, Zn, Cd, NiAqueous SolutionsDetermination after pre-concentration on resin impregnated with HDEHDTP². utm.md
²HDEHDTP: di(2-ethylhexyl)this compound
Interactive Data Table

²HDEHDTP: di(2-ethylhexyl)this compound

Research Prospects and Future Directions

Design and Synthesis of Advanced Dithiophosphoric Acid Architectures

The synthesis of dithiophosphoric acids, traditionally achieved through the reaction of phosphorus pentasulfide (P₄S₁₀) with alcohols or diols, is the foundation for creating more complex and functionalized derivatives. researchgate.netnih.gov Current research is pushing the boundaries of synthesis to design advanced architectures with tailored properties.

A significant area of development is the synthesis of novel dithiophosphonic and this compound derivatives by reacting precursors like 2,4-diaryl-1,3,2,4-dithiadiphosphetane-2,4-disulfides with various alcohols. researchgate.netacs.org This allows for the introduction of a wide range of organic moieties, leading to compounds with specific functionalities. For instance, derivatives have been synthesized from thymol (B1683141), a biologically active phenol (B47542), to explore their potential applications. acs.org

Another promising direction is the creation of supramolecular structures and macrocyclic complexes. nih.gov Researchers have successfully synthesized macrocyclic complexes of Mn(II), Fe(III), and Co(III) that incorporate alkylene dithiophosphate (B1263838) ligands, demonstrating the versatility of these compounds in coordination chemistry. nih.gov Furthermore, the synthesis of salts by reacting dithiophosphoric acids with biomolecules, such as pyridoxine (B80251) and nicotine, has yielded novel ammonium (B1175870) salts with enhanced amphiphilic properties. nih.gov These advanced architectures, which combine the dithiophosphate moiety with other functional units, open up new possibilities for applications in materials science and medicinal chemistry.

Examples of synthetic strategies for this compound derivatives are summarized in the table below.

PrecursorsReactantProduct TypeReference
Phosphorus Pentasulfide (P₄S₁₀)Alcohols (e.g., n-butanol, isooctanol)Dialkyl this compound mdpi.com
2,4-diaryl-1,3,2,4-dithiadiphosphetane-2,4-disulfidesThymolAryldithiophosphonic Acids acs.org
O,O-bis(2-iso-propyl-5-methylphen-1-yl) this compound(S)-(-)-α-phenylethylamineChiral Ammonium Dithiophosphate Salt acs.org
Dimethyltellurium DihalideSalts of Dithiophosphoric AcidsO,O-Alkylene Dithiophosphate Derivatives of Halodimethyltellurium(IV)
Gold(III) ChlorideSodium Salts of Dithiophosphoric AcidsDithiophosphatogold(III) Dichloride Complexes

Elucidation of Complex Reaction Pathways through Multi-modal Experimental and Computational Approaches

Understanding the intricate mechanisms of reactions involving dithiophosphoric acids is crucial for optimizing existing applications and designing new ones. A combination of advanced experimental techniques and computational modeling is proving indispensable in this endeavor.

Computational Approaches: Density Functional Theory (DFT) is a powerful tool used to investigate the structures, properties, and reactivity of this compound derivatives. researchgate.net DFT calculations have been employed to predict the pKa values of various dithiophosphinic acids, providing insights into their acidity and nucleophilicity, which are key factors in their selective coordination with metals. acs.org Furthermore, computational studies have been used to explore the mechanisms of catalytic reactions. For example, in the Nazarov cyclization catalyzed by BINOL-derived acids, DFT calculations revealed a mechanistic difference between phosphoric acid and this compound catalysts. The this compound-catalyzed reaction proceeds through the formation of an ion pair before the electrocyclization step. uq.edu.auresearchgate.net Molecular docking studies are also used to simulate the interaction of these compounds with biological targets. researchgate.net

Experimental Techniques: Multi-modal experimental approaches provide crucial data to validate and complement computational findings. Techniques such as mass spectrometry and deuterium (B1214612) labeling studies have been instrumental in supporting the proposed covalent catalysis mechanism for hydroamination reactions catalyzed by chiral dithiophosphoric acids. nih.govnih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, ³¹P, and ¹²⁵Te), are widely used to characterize the structure of newly synthesized compounds and to study their behavior in solution. nih.gov For instance, NMR has been used to probe the coordination mode of lithium-based chiral complexes in solution. nih.gov X-ray diffraction analysis provides definitive structural information for solid-state compounds, including complex nickel(II) coordination compounds and gold(III) dichloride complexes. researchgate.net

The synergy between these computational and experimental methods allows for a comprehensive understanding of reaction pathways, from the influence of substituent effects on acidity to the nature of transition states in catalytic cycles. acs.orgrsc.org

Expansion of Catalytic Scope in Asymmetric Synthesis

Chiral Brønsted acids have emerged as powerful tools in asymmetric catalysis, and chiral dithiophosphoric acids are a particularly promising class of these organocatalysts. nih.govresearchgate.net They have demonstrated the ability to catalyze transformations of unactivated carbon-carbon multiple bonds with high enantioselectivity, an area where many other organic Brønsted acids have been less successful. nih.govnih.gov

A key breakthrough is the use of chiral dithiophosphoric acids to catalyze the intramolecular hydroamination and hydroarylation of dienes and allenes. nih.govnih.gov This method provides access to valuable chiral heterocyclic products, such as pyrrolidines and tetrahydrocarbazoles, in excellent yields and with high enantiomeric excess. nih.govacs.org

The mechanism of this catalysis is believed to be distinct from other Brønsted acid-catalyzed reactions. It is hypothesized to involve a "covalent catalysis" pathway where the this compound catalyst adds to the diene, forming a dithiophosphate intermediate. nih.govnih.gov The chiral counterion is then displaced in an Sₙ2′ fashion by the nucleophile. This direct binding of the catalyst to the substrate during the key nucleophilic addition step is thought to be crucial for achieving high enantioselectivity. nih.gov This contrasts with many other chiral Brønsted acid systems that rely on hydrogen bonding interactions to control selectivity. nih.gov

Future research in this area will likely focus on:

Expanding the Substrate Scope: Applying this catalytic system to a wider range of unsaturated substrates and nucleophiles.

Developing New Catalysts: Designing and synthesizing new chiral this compound catalysts with improved activity and selectivity. nih.gov

Broadening Reaction Types: Exploring the use of these catalysts in other types of asymmetric transformations beyond hydroamination and hydroarylation.

The unique reactivity profile of chiral dithiophosphoric acids positions them as a valuable platform for the development of new, metal-free catalytic methods in asymmetric synthesis. nih.gov

Development of Highly Selective and Sustainable Extraction Systems

Dithiophosphoric acids and their derivatives are highly effective ligands for liquid-liquid extraction of metal ions, a critical technology in hydrometallurgy, waste treatment, and resource recovery. google.comgoogle.com Research is actively pursuing the development of more selective, efficient, and sustainable extraction systems based on these compounds.

A notable application is in the nuclear industry, where organophosphorus extractants are used to treat nuclear waste. iaea.org For example, bis(2,4,4-trimethylpentyl)dithiophosphinic acid (sold as Cyanex 301) is known for its high selectivity in extracting specific metal ions. mdpi.com These extractants are crucial for partitioning transuranium elements from acidic nuclear waste solutions, which has significant economic and environmental benefits. iaea.org

Current research also focuses on the recovery of valuable and critical metals:

Heavy Metals: Dithiophosphoric and dithiophosphinic acids are used to remove heavy metal impurities like cadmium, copper, zinc, and mercury from wet-process phosphoric acid. epo.orggoogleapis.com This purifies the acid for use in fertilizers and other products while mitigating the environmental impact of heavy metal contamination. epo.orgdntb.gov.ua

Rare Earth Elements (REEs): Organophosphorus extractants are widely studied for the separation of REEs from various sources, including industrial waste like coal fly ash. mdpi.com Given the increasing demand for REEs in high-tech applications, developing efficient and selective extraction processes is of paramount importance.

Lithium: Synergistic solvent extraction systems are being developed for the direct extraction of lithium from brines. One such system uses a combination of saponified bis(2-ethylhexyl)this compound and a lithium-selective ligand to achieve high selectivity for lithium over other abundant ions like sodium and magnesium. rsc.orgrsc.org

The sustainability of these extraction processes is enhanced by the development of systems that are highly selective, reducing the need for multi-step purification processes and minimizing chemical consumption and waste generation. rsc.orgyoutube.com Future work will likely involve designing new this compound-based extractants with even greater selectivity and exploring their use in advanced separation techniques like membrane solvent extraction. youtube.com

Target Metal(s)Extractant/SystemApplication AreaReference
Cadmium, Copper, Lead, etc.Diorgano-dithiophosphinic acid & Diorgano-dithiophosphoric acidPurification of Wet-Process Phosphoric Acid epo.orggoogleapis.com
Americium(III), TransuranicsOctyl(phenyl)-N,N-diisobutylmethyl- carbamoylmethylphosphine oxideNuclear Waste Treatment iaea.org
Lithiumbis(2-ethylhexyl)this compound + 2,9-dibutyl-1,10-phenanthrolineExtraction from Brines rsc.org
Copperbis(2,4,4-trimethylpentyl)dithiophosphinic acid (Cyanex 301)Hydrometallurgy mdpi.com
Rare Earth Elements (La, Ce, Nd, Y, etc.)Di-2-Ethylhexyl phosphonic acid (P204)Recovery from Coal Fly Ash Leachate mdpi.com

Innovation in Polymer Science and Materials Engineering using Dithiophosphoric Acids

Dithiophosphoric acids (DTPAs) are emerging as a versatile class of reagents for innovation in polymer science and materials engineering. Their unique reactivity allows for the functionalization of existing polymers and the synthesis of entirely new polymer architectures with desirable properties. researchgate.netnih.gov

A key area of innovation is the electrophilic addition of DTPAs to unsaturated polymers. nih.gov This method has been successfully applied to functionalize challenging polyenes like polyisoprene (the main component of natural rubber) and polynorbornene. researchgate.netnih.govresearchgate.net The incorporation of DTPA moieties as side chains onto the polymer backbone imparts a high heteroatom content (phosphorus and sulfur), leading to materials with significantly enhanced properties: researchgate.netnih.gov

High Refractive Index: The presence of sulfur atoms leads to polymers suitable for optical applications.

Flame Retardancy: The combination of phosphorus and sulfur contributes to improved flame-retardant characteristics compared to the original polymers. researchgate.net

Furthermore, the use of di-functional DTPAs allows for the crosslinking of polydiene films. This enables the creation of thermoset materials where the crosslinking density, and therefore the thermomechanical properties, can be precisely controlled by adjusting the feed ratio of the DTPA crosslinker. researchgate.netnih.gov

Another frontier is the synthesis of novel poly(dithiophosphate)s. A catalyst-free reaction between diols and phosphorus pentasulfide provides a facile route to this new class of phosphorus- and sulfur-containing polymers. nih.gov These polymers possess acidic groups and are effective metal ion complexing agents, suggesting potential applications in areas like wastewater treatment or as functional additives. nih.gov

The use of DTPAs in polymer chemistry is advantageous because the starting materials—phosphorus pentasulfide and various alcohols—are readily available and relatively inexpensive. This opens a pathway to low-cost, specialty polymers with tunable properties for a wide range of applications, from advanced optical materials to safer, flame-retardant plastics.

Exploration of Novel Environmental Remediation Strategies

The unique chemical properties of dithiophosphoric acids and their derivatives make them promising candidates for novel environmental remediation strategies, particularly for the removal of toxic heavy metals from contaminated water and industrial effluents.

The strong affinity of the dithiophosphate group for heavy metal ions is the basis for its application in remediation. These compounds act as effective precipitating or extracting agents to remove toxic metals from aqueous solutions. Research has demonstrated the successful application of these compounds for:

Cadmium Removal: Di(2-ethylhexyl) this compound has been shown to be effective in extracting cadmium from phosphoric acid media. journalssystem.combibliotekanauki.pl Processes using mixtures of dithiophosphinic and dithiophosphoric acids have been developed to precipitate cadmium and other heavy metals from wet-process phosphoric acid, a major industrial waste stream. epo.org

Mercury Removal: Activated composite membranes containing di-(2-ethylhexyl)this compound as a ligand have been used to remove mercury(II) ions from acidic aqueous solutions, with removal efficiencies exceeding 93%. nih.gov

General Heavy Metal Remediation: this compound derivatives have been shown to effectively precipitate a range of heavy metals, including copper, lead, nickel, arsenic, and zinc, from acidic industrial solutions. epo.orggoogleapis.com

Beyond direct removal, dithiophosphoric acids also play a role in the environmental fate of certain pollutants. For example, the organophosphate insecticide Dimethoate is known to hydrolyze in the environment to form O,O-dimethyl this compound. scielo.org.za Understanding these degradation pathways is crucial for assessing the long-term environmental impact of such pesticides and developing comprehensive remediation strategies. scielo.org.za

Future research in this area could focus on immobilizing dithiophosphate ligands onto solid supports to create reusable sorbents for water treatment, or developing photocatalytic systems involving this compound derivatives for the degradation of persistent organic pollutants. researchgate.net The treatment of phosphogypsum, a waste product from the fertilizer industry, with organic extractants to remove radionuclides and heavy metals is another area of active investigation. nih.gov

Q & A

Q. What laboratory synthesis methods are commonly employed for dithiophosphoric acid derivatives, and how do reaction conditions influence yield?

this compound derivatives, such as dialkyldithiophosphates, are typically synthesized via reactions between phosphorus pentasulfide (P2S5) and alcohols. For example, diethyl this compound can be produced by reacting P2S5 with ethanol under controlled anhydrous conditions. Critical variables include stoichiometric ratios (e.g., 2:5 molar ratio of alcohol to P2S5), temperature (50–80°C), and reaction time (4–6 hours). Post-synthesis, purification via fractional distillation or recrystallization is essential to isolate high-purity products . Chlorination of diethyl this compound with Cl2 further generates reactive intermediates like diethylthiophosphoryl chloride, enabling downstream functionalization .

Q. How can IR spectroscopy distinguish between this compound esters with varying alkyl chain lengths?

IR spectroscopy is pivotal for identifying structural features. Short-chain dialkyldithiophosphates (e.g., C3 alkyl groups) exhibit distinct P–S stretching vibrations at 650–680 cm<sup>−1</sup> and P–O–C absorptions at 950–1000 cm<sup>−1</sup>. Longer alkyl chains (e.g., C8) introduce subtle shifts due to increased electron-donating effects, with P–S peaks broadening and C–H stretching vibrations (2850–2960 cm<sup>−1</sup>) intensifying. Comparative analysis of IR spectra for C3 and C8 derivatives reveals these trends, aiding in structural confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic activities of this compound derivatives across studies?

Discrepancies in catalytic performance often stem from variations in ligand steric/electronic properties, solvent effects, or impurities. To address this:

  • Systematic Characterization : Use NMR, elemental analysis, and HPLC to verify compound purity and structural consistency .
  • Controlled Replication : Reproduce experiments under identical conditions (e.g., solvent, temperature, catalyst loading) while documenting deviations .
  • Computational Modeling : Employ density functional theory (DFT) to correlate electronic parameters (e.g., frontier orbital energies) with observed activities .

Q. How can reaction conditions be optimized for synthesizing this compound-based ligands with enhanced thermal stability?

Optimization involves:

  • Solvent Selection : Anhydrous toluene or hexane minimizes side reactions (e.g., hydrolysis) .
  • Catalyst Screening : Lewis acids like ZnCl2 can accelerate thiophosphorylation .
  • Thermogravimetric Analysis (TGA) : Assess decomposition profiles (e.g., 10°C/min under N2) to identify thermally stable derivatives. Longer alkyl chains (C8) generally improve stability due to hydrophobic interactions .

Q. What computational approaches elucidate structure-activity relationships in this compound complexes?

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions in solution to predict binding affinities .
  • Quantum Mechanical Calculations : Calculate charge distribution and bond dissociation energies to rationalize redox behavior .
  • Comparative Pharmacophore Mapping : Align derivatives with known bioactive compounds to identify critical functional groups .

Q. How do alkyl chain modifications impact the chelating efficiency of this compound ligands in metal coordination?

  • Experimental Design : Synthesize ligands with incremental chain lengths (C3 to C8) and characterize their complexes with transition metals (e.g., Cu<sup>2+</sup>, Ni<sup>2+</sup>) using UV-Vis and EPR spectroscopy.
  • Data Interpretation : Shorter chains (C3) enhance rigidity and ligand field strength, while longer chains (C8) improve solubility but reduce coordination efficiency. Stability constants (log K) derived from potentiometric titrations quantify these effects .

Methodological Resources

  • Data Reprodubility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental protocols, including raw data deposition in public repositories .
  • Toxicity Profiling : Consult RTECS and AIHA databases for occupational exposure limits and handling precautions of derivatives like O,O-bis(2-ethylhexyl) dithiophosphate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dithiophosphoric acid
Reactant of Route 2
Dithiophosphoric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.